1-cyclohexylazetidin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclohexylazetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-9-6-10(7-9)8-4-2-1-3-5-8/h8-9,11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNSPIGRLLHVCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065364 | |
| Record name | 3-Azetidinol, 1-cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13156-01-9 | |
| Record name | 1-Cyclohexyl-3-azetidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13156-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Azetidinol, 1-cyclohexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013156019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC150331 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150331 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Azetidinol, 1-cyclohexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Azetidinol, 1-cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Strategic Chemical Transformations of 1 Cyclohexylazetidin 3 Ol and Azetidine Derivatives
Methodologies for Azetidine (B1206935) Ring Construction
Classical and Established Cyclization Reactions
Cyclization reactions are a cornerstone of azetidine synthesis, providing reliable pathways to the four-membered ring system through the intramolecular formation of a C-N bond.
One of the most fundamental and widely employed methods for constructing the azetidine ring is through intramolecular SN2 cyclization. nih.gov This approach involves a nitrogen nucleophile, typically a primary or secondary amine, attacking an electrophilic carbon atom at the γ-position, which bears a suitable leaving group. Common substrates are 3-halopropylamines or their derivatives. The efficiency of the cyclization is highly dependent on the nature of the leaving group, with sulfonic esters (mesylates, tosylates) and triflates often being preferred due to their high reactivity. Established methods for azetidine synthesis frequently rely on these nucleophilic substitution reactions. rsc.org For instance, the synthesis of various 1,3-disubstituted azetidines can be accomplished by reacting primary amines with the in-situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org This general strategy is applicable to the synthesis of N-cycloalkyl derivatives like 1-cyclohexylazetidin-3-ol, starting from N-cyclohexyl-3-amino-1,2-propanediol or a related precursor.
The reductive cyclization of imines provides another pathway to the azetidine scaffold. While the hydride-driven reduction of pre-formed 1-azetines (cyclic imines) to azetidines is a well-established transformation, direct reductive cyclizations of acyclic precursors are also utilized. nih.gov For example, zirconium-catalyzed reactions of ethylmagnesium chloride with imines can produce C,N-dimagnesiated intermediates that, upon further reaction, can yield azetidines. organic-chemistry.org
Modern synthetic methods have enabled the use of previously unactivated C-H bonds as points for cyclization. Palladium-catalyzed intramolecular amination of C(sp³)–H bonds at the γ-position of an amine substrate has emerged as a powerful tool for synthesizing azetidines. acs.orgnih.gov This method often employs a directing group, such as picolinamide (PA), attached to the nitrogen atom to facilitate the C-H activation process. nih.gov The reaction demonstrates high regioselectivity and can be used to form complex polycyclic azetidine scaffolds from various aliphatic amine substrates. acs.org The process is notable for its use of inexpensive reagents and relatively low catalyst loading under convenient operating conditions. acs.orgnih.gov
Another innovative approach involves the intramolecular amination of organoboronates. This reaction proceeds through a 1,2-metalate shift of an aminoboron "ate" complex to furnish the azetidine ring, along with other saturated N-heterocycles like pyrrolidines and piperidines. organic-chemistry.org
| Substrate | Product | Yield (%) |
|---|---|---|
| N-(Cyclopentylmethyl)picolinamide | 2-Azabicyclo[3.1.1]heptane derivative | 85 |
| N-(Cyclohexylmethyl)picolinamide | 2-Azabicyclo[4.1.1]octane derivative | 80 |
| N-((Cycloheptyl)methyl)picolinamide | 2-Azabicyclo[5.1.1]nonane derivative | 75 |
| N-((Cyclododecyl)methyl)picolinamide | 2-Azabicyclo[10.1.1]tridecane derivative | 70 |
The ring-opening of epoxides by nitrogen nucleophiles is a powerful method for constructing functionalized amino alcohols. When applied in an intramolecular fashion, the aminolysis of γ,δ-epoxy amines provides a direct route to 3-hydroxyazetidines. nih.govfrontiersin.org A significant challenge in this reaction is controlling the regioselectivity of the nucleophilic attack, especially when using acid catalysts that can be quenched by the basic amine. frontiersin.orgfrontiersin.org
To overcome this, Lanthanoid(III) trifluoromethanesulfonates (Ln(OTf)₃), such as Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), have been identified as highly effective Lewis acid catalysts. nih.govfrontiersin.orgfrontiersin.org These catalysts promote the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. frontiersin.orgnih.gov The reaction tolerates a wide variety of functional groups, including those that are acid-sensitive or possess Lewis basic sites. nih.govfrontiersin.org The choice of solvent and reaction conditions is critical; for example, refluxing in 1,2-dichloroethane (DCE) was found to be optimal for affording high yields of the desired azetidine over the competing pyrrolidine (B122466) product. frontiersin.orgresearchgate.net This catalytic system selectively activates the epoxide in the presence of an unprotected amine within the same molecule, leading to efficient cyclization. researchgate.net
| Entry | Catalyst (mol%) | Solvent | Temperature | Yield of Azetidine (%) | Azetidine:Pyrrolidine Ratio |
|---|---|---|---|---|---|
| 1 | La(OTf)₃ (5) | DCE | Reflux | 81 | >20:1 |
| 2 | La(OTf)₃ (5) | Benzene | Reflux | 71 | 10:1 |
| 3 | Sc(OTf)₃ (5) | DCE | Reflux | 71 | >20:1 |
| 4 | Yb(OTf)₃ (5) | DCE | Reflux | 75 | >20:1 |
Cycloaddition Chemistry for Azetidine Synthesis
Cycloaddition reactions offer a highly efficient route to the azetidine ring by forming two new bonds in a single step. The [2+2] cycloaddition, where a two-atom component reacts with another two-atom component, is the most common strategy in this category for azetidine synthesis.
A prominent example is the aza Paternò–Büchi reaction, which is the photochemical [2+2] cycloaddition between an imine and an alkene. rsc.orgnih.gov This reaction is one of the most direct methods for synthesizing functionalized azetidines. rsc.orgrsc.org However, its application has faced challenges, often requiring specific types of imines or photosensitizers to proceed efficiently. rsc.org For instance, N-(arylsulfonyl)imines have been shown to undergo [2+2] photocycloaddition with styrenyl alkenes when irradiated with UV light, providing protected azetidines stereospecifically. nih.gov
Another powerful method is the Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine to form a β-lactam (azetidin-2-one). mdpi.com While this reaction primarily yields β-lactams, these can be subsequently reduced to the corresponding azetidines, making it an important indirect route to the saturated heterocycle. rsc.orgmagtech.com.cn The ketenes are often generated in situ from acyl chlorides and a tertiary amine. mdpi.com
| Compound Name |
|---|
| This compound |
| Europium(III) trifluoromethanesulfonate |
| Ethylmagnesium chloride |
| Lanthanum(III) trifluoromethanesulfonate |
| Mesylate |
| Picolinamide |
| Piperidine |
| Pyrrolidine |
| Tosylates |
| Triflate |
[2+2] Photocycloaddition Reactions (Aza Paternò–Büchi Reaction)
The [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò–Büchi reaction, stands as one of the most direct and efficient strategies for constructing the four-membered azetidine ring. rsc.orgnih.govrsc.org This photochemical approach is a powerful tool for creating strained heterocyclic compounds, often proceeding in a single synthetic step with high regio- and stereoselectivity. nih.gov The reaction is analogous to the Paternò–Büchi reaction, where an excited carbonyl compound reacts with an alkene to form an oxetane. rsc.orgwikipedia.org In the aza-equivalent, an excited-state imine undergoes a cycloaddition with a ground-state alkene to yield the corresponding azetidine. rsc.orgwikipedia.org
The mechanism can proceed through two primary pathways depending on the excited state of the imine. Direct excitation populates the short-lived singlet state (S₁), which can undergo a concerted cycloaddition with the alkene, often resulting in high stereoselectivity. nih.gov Alternatively, the imine can transition to the longer-lived triplet state (T₁) via intersystem crossing. nih.gov This triplet state reacts with the alkene in a stepwise manner, forming a 1,4-biradical intermediate that subsequently cyclizes to the azetidine. nih.gov The triplet pathway can also be accessed through the use of a photosensitizer that transfers its triplet energy to the imine. nih.gov Despite its potential, the application of the aza Paternò–Büchi reaction has faced challenges, including competing E/Z isomerization of the imine and the need for high-energy ultraviolet (UV) light, which can limit functional group tolerance. rsc.orgresearchgate.net
Intermolecular Aza Paternò–Büchi Reactions of Imines and Alkenes
The intermolecular variant of the aza Paternò–Büchi reaction involves the photocycloaddition of two separate components: an imine and an alkene. rsc.org In these reactions, irradiation with UV light excites the imine, which then reacts with the alkene partner. nih.govrsc.org A significant challenge in intermolecular reactions is the tendency of acyclic imines to undergo rapid E/Z isomerization upon excitation, which is an unproductive relaxation pathway. rsc.orgrsc.org To circumvent this issue, many successful examples in the literature utilize cyclic imines, where the ring structure prevents this isomerization. rsc.orgnih.govrsc.org
For instance, the reaction of 3-aryl-2-isoxazolines (a type of cyclic oxime) with alkenes represents a notable example. rsc.org Computational and experimental studies have shown that the reaction between aromatic oximes and activated alkenes can be highly regioselective, a phenomenon attributed to the partial charges of the reacting components. nih.gov Similarly, other cyclic imine systems like quinoxalin-2(1H)-ones have been successfully employed in [2+2] photocycloadditions with various alkenes. rsc.org These reactions typically require irradiation with UV light and often necessitate a large excess of the alkene to achieve moderate to good yields. nih.gov
| Imine Component | Alkene Component | Conditions | Yield | Reference |
|---|---|---|---|---|
| Quinoxaline-2(1H)-one derivative | Styrene | UV light (λ > 300 nm), Benzene | 65% | rsc.org |
| 5-Methyl-2-phenyl-1,3-oxazin-4-one | Dimethoxyethylene | UV light, Benzene | 78% | nih.gov |
| Phenanthridine | 2,3-Dimethyl-2-butene | UV light, Benzene | 52% | rsc.org |
Intramolecular Photocycloadditions
While the majority of aza Paternò–Büchi reactions are intermolecular, the intramolecular variant provides a powerful pathway to more complex, fused, or bridged azetidine scaffolds. rsc.orgnih.gov In this approach, the imine and alkene moieties are tethered within the same molecule, facilitating the cycloaddition upon photochemical excitation. nih.gov This strategy often leads to the formation of tricyclic azetidine products from acyclic precursors. digitellinc.com
A notable example was reported by the Prinzbach group, who utilized an intramolecular aza Paternò–Büchi reaction to create a complex azetidine scaffold with yields between 80-85%, using either direct or acetone-sensitized excitation. rsc.orgnih.gov More recent advancements have focused on using visible light and photocatalysts to achieve these transformations under milder conditions. nih.gov For example, intramolecular cycloadditions have been developed that rely on the triplet excited states of activated alkenes, such as styrenes, which undergo [2+2] cycloaddition with a pendant oxime to form azetidines in yields up to 99%. nih.govamazonaws.com This methodology has been expanded to include previously unreactive unactivated alkenes by sensitizing a tethered cyclic oxime, broadening the scope of accessible complex azetidines. nih.govacs.org
| Substrate Type | Key Feature | Conditions | Yield | Reference |
|---|---|---|---|---|
| Tethered Imine-Alkene | Proximate bichromophoric system | Direct or Acetone-sensitized UV excitation | 80-85% | rsc.orgnih.gov |
| Tethered Oxime-Styrene | Activated alkene | Ir-photocatalyst, Visible light (Blue LED) | up to 99% | nih.gov |
| Tethered Cyclic Oxime-Unactivated Alkene | Unactivated alkene | Ir-photocatalyst, Visible light (427 nm) | up to 84% | acs.org |
Visible-Light-Mediated and Photocatalyzed Approaches
A significant evolution of the aza Paternò–Büchi reaction has been the development of methods that utilize visible light instead of high-energy UV radiation. researchgate.netspringernature.com These modern approaches employ photocatalysts to facilitate the reaction under milder, operationally simpler, and more functional-group-tolerant conditions. nih.govchemrxiv.org The core principle relies on a photocatalyst, typically an iridium or ruthenium complex, absorbing visible light and then transferring its triplet energy to one of the reactants (either the imine or the alkene). nih.govchemrxiv.org
This strategy has been successfully applied to both intermolecular and intramolecular reactions. acs.orgnih.gov For instance, a visible-light-mediated intermolecular aza Paternò–Büchi reaction was developed using 2-isoxazoline-3-carboxylates (a class of oximes) and a broad range of alkenes with an iridium photocatalyst. researchgate.netnih.gov This method allows for the synthesis of highly functionalized azetidines from readily available precursors. researchgate.netnih.gov Enantioselective variants have also been achieved using chiral photosensitizers, which form a hydrogen-bonded complex with the substrate to induce facial selectivity during the triplet energy transfer and subsequent cycloaddition. nih.gov Furthermore, organic catalysts, such as thioxanthone, have been shown to effectively catalyze these reactions, representing a cost-effective alternative to precious metal catalysts. acs.org In some cases, photocatalysis can enable dehydrogenative [2+2] cycloadditions, where amines are oxidized in situ to imines, which then react with alkenes, offering a highly atom-economic route to azetidines. acs.org
[3+1] Cycloaddition Reactions (e.g., Azomethine Ylide with Aromatic Isocyanides, Radical Cascade Cyclization)
[3+1] Cycloaddition reactions represent an alternative strategy for constructing the azetidine ring system. In this approach, a three-atom component reacts with a single-atom component to form the four-membered ring. While less common than [2+2] cycloadditions, several effective methods have been developed.
One such method involves a photo-induced, copper-catalyzed radical annulation of aliphatic amines with alkynes. the-innovation.orgnih.govresearchgate.net This process functions as a formal [3+1] radical cascade cyclization. the-innovation.orgnih.gov In this reaction, a photogenerated α-aminoalkyl radical adds to an alkyne, forming a vinyl radical. nih.govresearchgate.net This intermediate then undergoes a tandem 1,5-hydrogen atom transfer (HAT) and a 4-exo-trig cyclization to furnish the azetidine ring. nih.govresearchgate.net This methodology is notable for its ability to create sterically congested azetidine scaffolds, including those with vicinal tertiary-quaternary centers, under mild conditions. nih.gov
Another approach to [3+1] cycloadditions involves the reaction between imido-sulfur ylides and enoldiazoacetates, catalyzed by copper in the presence of a chiral ligand, to produce 2-azetines with high enantioselectivity. nih.gov These azetine products can then be readily reduced to the corresponding azetidines. nih.gov
[3+2] Cycloaddition Reactions utilizing Azetines as Reactive Building Blocks
Azetines, the partially unsaturated analogues of azetidines, serve as valuable reactive intermediates for the synthesis of more complex, fused polycyclic azetidine structures. nih.gov The inherent π-system in 1- and 2-azetines makes them suitable partners for cycloaddition reactions, particularly [3+2] cycloadditions with 1,3-dipoles. nih.gov
In these reactions, the azetine acts as the dipolarophile (the two-atom component), reacting with a three-atom 1,3-dipole. For example, 1-azetines can undergo [3+2] cycloaddition with nitrile oxides, which are generated in situ from hydroxyimidoyl chlorides. nih.gov This reaction proceeds with high diastereoselectivity, affording bicyclic azetidine products in good yields. nih.gov These cycloadducts can be further transformed into other valuable heterocyclic compounds, such as functionalized oxadiazoles. nih.gov This strategy demonstrates the utility of azetines as versatile building blocks for rapidly assembling molecular complexity around the core azetidine framework. nih.gov
Metal-Catalyzed Syntheses of Azetidines
Metal catalysis offers a diverse and powerful toolkit for the synthesis of azetidines, often providing pathways that are not accessible through traditional methods. rsc.orgnih.gov These strategies include cross-coupling reactions, C-H activation/amination, and radical cyclizations.
Palladium-catalyzed reactions are prominent in this area. One key approach is the intramolecular C(sp³)–H amination, where a palladium(II) catalyst facilitates the cyclization of an alkyl amine onto a C-H bond at the γ-position. rsc.org This reaction typically requires an oxidant and proceeds via a Pd(IV) intermediate, allowing for the formation of functionalized azetidines. rsc.org Palladium is also used in cross-coupling reactions, such as the Suzuki coupling, to functionalize pre-existing azetidine rings, for example, by coupling 3-iodoazetidine with various boronic acids. rsc.org
Copper catalysis has also emerged as a vital tool. Photo-induced copper catalysis enables radical-based pathways, such as the anti-Baldwin 4-exo-dig cyclization of ynamides to form azetidines. nih.gov In this process, a copper photoredox catalyst generates the radical species needed to initiate the cyclization under visible light irradiation. nih.gov Copper catalysts are also employed in tandem reactions, such as the rearrangement and electrocyclization cascade of O-propargylic oximes to produce azetidine nitrones. acs.org Other metals, like nickel, have been used for cross-coupling reactions to synthesize 3-functionalized azetidines, though with more limited success compared to palladium. rsc.org
| Method | Metal Catalyst | Substrate Type | Key Transformation | Reference |
|---|---|---|---|---|
| Intramolecular C-H Amination | Palladium(II) | Alkyl amine with directing group | γ-C(sp³)–H amination | rsc.org |
| Radical Cyclization | Copper(I) | Ynamide | Anti-Baldwin 4-exo-dig cyclization | nih.gov |
| Cross-Coupling | Palladium(0) | 3-Iodoazetidine and Organozinc reagent | C-C bond formation at C3 | rsc.org |
| Radical Cascade Cyclization | Copper(I) | Aliphatic amine and Alkyne | [3+1] Annulation | the-innovation.orgnih.gov |
Palladium-Catalyzed Approaches
Palladium catalysis has emerged as a powerful tool for the formation of the azetidine ring through various mechanisms, including allylic amination, hydrogenolysis, and intramolecular C-H amination. These methods offer efficient and selective routes to functionalized azetidines.
Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H and C(sp²)–H bonds provides an effective pathway for synthesizing azetidines. acs.orgnih.gov This approach often utilizes a directing group, such as picolinamide (PA), to facilitate the C–H activation process at the γ-position relative to the amine, leading to the formation of the four-membered ring. acs.orgnih.govacs.orgresearchgate.net These reactions are characterized by their efficiency, use of inexpensive reagents, and mild operating conditions. acs.orgnih.gov The versatility of this method allows for the construction of complex polycyclic azetidine scaffolds from readily available aliphatic amines. acs.orgresearchgate.net
In some palladium-catalyzed reactions intended for C-H arylation, the formation of azetidines has been observed as a significant byproduct, particularly when using aryl iodides with electron-withdrawing groups. nih.gov This competing intramolecular C-H amination pathway underscores the fine balance of reactivity that can be harnessed for targeted azetidine synthesis. nih.gov
A notable application of palladium catalysis is in the functionalization of pre-existing azetidine precursors. For instance, palladium-catalyzed hydrogenolysis of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes has been employed to produce cis-3-aryl-2-trifluoromethyl azetidines. nih.gov This strain-release reaction demonstrates the utility of palladium catalysis in transforming highly strained bicyclic systems into more stable, functionalized monocyclic azetidines. nih.gov
Furthermore, palladium-catalyzed allylic amination reactions provide a means to construct allylic amine functionalities, which can be precursors to or incorporated into azetidine structures. While the direct synthesis of azetidines via this method is a subject of ongoing research, the principles of controlling regioselectivity in these reactions are crucial for the synthesis of complex amine-containing molecules. researchgate.netsemanticscholar.org
| Approach | Key Features | Substrate Example | Product Type |
|---|---|---|---|
| Intramolecular C-H Amination | Picolinamide directing group, low catalyst loading, mild conditions. acs.orgnih.gov | γ-C(sp³)-H containing amine | Substituted Azetidines acs.orgacs.org |
| Hydrogenolysis | Strain-release of bicyclic precursors. nih.gov | 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane | Functionalized Azetidines nih.gov |
Copper-Catalyzed Methods
Copper catalysis offers a complementary and often more economical approach to the synthesis and functionalization of azetidines. Key strategies include the direct alkylation of 1-azabicyclo[1.1.0]butane (ABB), radical cascade cyclizations, and N-arylation reactions.
A significant advancement in azetidine synthesis is the copper-catalyzed direct alkylation of 1-azabicyclo[1.1.0]butane (ABB). nih.govacs.org This method utilizes a copper(II) triflate (Cu(OTf)₂) catalyst to mediate the reaction between ABB and various organometallic reagents, such as Grignard reagents. nih.govorganic-chemistry.orglookchem.com This approach allows for the rapid construction of bis-functionalized azetidines bearing a wide range of alkyl, allyl, vinyl, and benzyl groups at the 3-position. nih.govacs.org The reaction proceeds through a strain-release mechanism, where the highly strained C–N bond of the ABB scaffold is cleaved upon nucleophilic attack.
Copper-catalyzed radical cascade cyclizations have also emerged as a powerful tool for azetidine synthesis. the-innovation.orgnih.gov Photo-induced copper catalysis can initiate a [3+1] radical annulation of aliphatic amines with alkynes to produce substituted azetidines. the-innovation.orgnih.gov This process involves the generation of an α-aminoalkyl radical, which then participates in a cascade of events including vinyl radical formation, 1,5-hydrogen atom transfer, and a 4-exo-trig cyclization to form the azetidine ring. nih.gov Another innovative approach involves a copper(I)-catalyzed tandem nih.govthieme-connect.com-rearrangement and 4π-electrocyclization cascade of O-propargylic oximes to afford azetidine nitrones. researchgate.net
Furthermore, copper catalysis is effective for the N-arylation of azetidines and other nitrogen-containing heterocycles. nih.gov While palladium catalysis is also widely used for this transformation, copper-catalyzed methods, often referred to as Ullmann or Goldberg-type reactions, provide a valuable alternative, particularly with the use of aryliodonium ylides in aqueous media, promoting green chemistry principles. beilstein-journals.orgbeilstein-journals.org These reactions facilitate the formation of a C–N bond between the azetidine nitrogen and an aryl group. beilstein-journals.org
| Method | Catalyst/Reagents | Reaction Type | Key Outcome |
|---|---|---|---|
| Direct Alkylation of ABB | Cu(OTf)₂, Organometallic reagents nih.gov | Strain-Release Alkylation | Rapid synthesis of 3-substituted azetidines acs.orgorganic-chemistry.org |
| Radical Cascade Cyclization | Photo-induced Cu-catalysis, amines, alkynes the-innovation.orgnih.gov | [3+1] Annulation | Formation of substituted azetidine rings nih.gov |
| N-Arylation | CuSO₄, Aryliodonium ylides beilstein-journals.orgbeilstein-journals.org | Ullmann/Goldberg-type Coupling | Synthesis of N-aryl azetidines beilstein-journals.org |
Tantalum-Catalyzed Hydroaminoalkylation
Tantalum-catalyzed hydroaminoalkylation has been developed as an atom-economic method for the synthesis of α- and β-substituted N-heterocycles. acs.orgnih.gov This methodology allows for the direct alkylation of unprotected secondary amines via C–H functionalization adjacent to the nitrogen atom. acs.orgnih.gov A significant application of this reaction is a scalable, one-pot alkylation/cyclization procedure that generates 3-methylated azetidines, among other N-heterocycles like pyrrolidines and piperidines. acs.orgnih.govubc.cafigshare.com This process represents a rare example of an intermolecular addition of an amine to an alkene that does not necessitate activating substituents on either of the reacting partners. nih.gov
Metal-Catalyzed Asymmetric Reduction for Enantioselective Synthesis
The enantioselective synthesis of azetidines is of paramount importance for their application in pharmaceuticals and as chiral ligands in asymmetric catalysis. Metal-catalyzed asymmetric reduction represents a key strategy for achieving high enantiopurity in azetidine derivatives. For instance, optically active 3-hydroxy-β-lactams (azetidin-2-ones) can be synthesized through the enantioselective reduction of the corresponding azetidine-2,3-diones. mdpi.com This transformation can be achieved via dynamic kinetic resolution using nickel-catalyzed asymmetric hydrogenation, affording the desired products with high enantiomeric excess. mdpi.com These chiral azetidinones can then serve as versatile precursors for the synthesis of other enantiopure azetidine derivatives.
Strain-Release Strategies for Azetidine Functionalization
The high ring strain of bicyclic systems like 1-azabicyclo[1.1.0]butane (ABB) is a powerful thermodynamic driving force for the synthesis and functionalization of azetidines. arkat-usa.orgbris.ac.uk These strain-release strategies typically involve the cleavage of the weak central C–N bond, leading to the formation of a functionalized four-membered ring. arkat-usa.org
Nucleophilic Organometallic Additions to 1-Azabicyclo[1.1.0]butane (ABB)
A prominent strain-release strategy involves the nucleophilic addition of organometallic reagents to the ABB scaffold. This approach allows for the introduction of a wide variety of substituents at the 3-position of the azetidine ring. The reaction is often facilitated by a copper catalyst, as discussed in section 2.1.3.2, which mediates the coupling of ABB with organometallic reagents like Grignard reagents to produce bis-functionalized azetidines. nih.govorganic-chemistry.org The versatility of this method is demonstrated by its tolerance for a range of nucleophiles, including primary, secondary, and tertiary alkyl groups, as well as vinyl, allyl, and benzylic Grignard reagents. organic-chemistry.org The N-azetidinylmagnesium intermediates generated from the addition of aryl Grignard reagents can be further functionalized in a one-pot procedure, for example, through a subsequent palladium-catalyzed C-N coupling reaction. arkat-usa.org
Syntheses via Transformations of Azetidinones
Azetidinones, also known as β-lactams, are valuable and readily accessible precursors for the synthesis of a variety of azetidine derivatives. magtech.com.cn Their transformations, including reduction and functionalization, provide reliable routes to the saturated azetidine core.
The reduction of the amide functionality in azetidin-2-ones is a direct and widely used method for the preparation of the corresponding azetidines. magtech.com.cn Various reducing agents can be employed for this transformation, with the choice of reagent depending on the other functional groups present in the molecule. This approach is a key step in many synthetic sequences leading to complex azetidine-containing molecules.
A more recent and innovative approach to azetidinones involves the oxidative amination of allenes for the synthesis of azetidin-3-ones. nih.govthieme-connect.comnih.govdntb.gov.ua This method proceeds through a sequential rhodium-catalyzed regioselective aziridination of the distal double bond of a silyl-substituted homoallenic sulfamate, followed by a rearrangement of the resulting bicyclic methyleneaziridine. thieme-connect.comnih.gov This rearrangement is initiated by reaction with an electrophilic oxygen source, leading to densely functionalized, fused azetidin-3-ones with excellent diastereoselectivity. nih.govnih.gov A key advantage of this methodology is the effective transfer of axial chirality from the allene precursor to central chirality in the azetidin-3-one product. nih.govnih.gov The resulting azetidin-3-ones are versatile intermediates that can be further elaborated into a diverse range of functionalized azetidines. thieme-connect.comnih.gov
| Azetidinone Type | Transformation | Key Features | Product |
|---|---|---|---|
| Azetidin-2-ones (β-lactams) | Reduction | Direct conversion of the amide to an amine. magtech.com.cn | Substituted Azetidines |
| Azetidin-3-ones | Synthesis via Oxidative Allene Amination | Rh-catalyzed aziridination followed by rearrangement; high diastereoselectivity and chirality transfer. nih.govthieme-connect.comnih.gov | Densely Functionalized Azetidin-3-ones |
Other Notable Synthetic Methods (e.g., Aza-Michael Addition)
The aza-Michael addition has emerged as a powerful and versatile strategy for the construction of carbon-nitrogen bonds, proving instrumental in the synthesis of various nitrogen-containing heterocycles, including azetidines. nih.govacs.org This method typically involves the conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl compound.
A notable application of this reaction in azetidine synthesis involves the use of azetidin-3-ylidene derivatives as Michael acceptors. For instance, (N-Boc-azetidin-3-ylidene)acetate, which can be prepared from N-Boc-azetidin-3-one, serves as a key precursor. umt.eduuni-muenchen.deuni-muenchen.de The subsequent aza-Michael addition of various heterocyclic amines to this acceptor leads to the formation of functionalized 3-substituted azetidines. umt.eduuni-muenchen.deuni-muenchen.de This approach has been successfully employed to synthesize a range of azetidine derivatives bearing imidazole, benzimidazole, indole, pyrazole, and triazole moieties. nih.gov
The reaction conditions for these aza-Michael additions are often mild, typically utilizing a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a suitable solvent like acetonitrile. nih.gov The reaction times can vary depending on the nucleophilicity of the amine, with heterocyclic aliphatic amines often reacting faster than their aromatic counterparts. nih.gov The resulting 3-(heterocyclyl)azetidine adducts are obtained in moderate to good yields. nih.gov
This synthetic strategy offers a straightforward and efficient route to novel heterocyclic amino acid derivatives containing the azetidine scaffold. umt.eduuni-muenchen.deuni-muenchen.de The resulting products can be further diversified, for example, through Suzuki-Miyaura cross-coupling reactions on brominated heterocyclic substituents, highlighting the synthetic utility of the aza-Michael addition in generating complex azetidine-based molecules. uni-muenchen.deuni-muenchen.de
Stereoselective and Chiral Synthesis of this compound and Enantiopure Azetidines
The synthesis of enantiomerically pure azetidines is of paramount importance due to the often stereospecific nature of their biological activities. Significant efforts have been dedicated to the development of stereoselective and chiral synthetic routes to access these valuable building blocks.
Development of Enantioselective Protocols
The enantioselective synthesis of azetidines can be achieved through various strategies, including the use of chiral catalysts and chiral pool starting materials. While a direct enantioselective synthesis of this compound is not extensively detailed in the reviewed literature, several powerful enantioselective protocols for the synthesis of substituted azetidines have been developed.
One notable approach involves the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. This method provides access to chiral azetidin-3-ones with high enantiomeric excess (typically >98% ee). nih.gov These chiral ketones serve as versatile intermediates that can be subsequently reduced to the corresponding chiral 3-hydroxyazetidines. The chirality is introduced through the use of chiral tert-butanesulfinamide chemistry to prepare the starting N-propargylsulfonamides. nih.gov
Another strategy is the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. uni-muenchen.de This reaction allows for the construction of the azetidine ring and can be envisioned to produce chiral 3-hydroxyazetidines if enantiomerically pure epoxy amines are used as starting materials.
Furthermore, enantioselective difunctionalization of azetines has been achieved using copper-catalyzed boryl allylation, affording chiral 2,3-disubstituted azetidines with high enantioselectivity. uni-muenchen.de Although this method does not directly yield a 3-hydroxyazetidine, the introduction of a boryl group offers a handle for subsequent functionalization to introduce the desired hydroxyl group.
Diastereoselective Functionalization and Control of Stereochemistry
The control of diastereoselectivity is crucial when introducing new stereocenters into an existing chiral molecule or when constructing multiple stereocenters in a single reaction. In the context of azetidine synthesis, several methods have been developed to achieve high levels of diastereocontrol.
A prominent strategy involves the diastereospecific synthesis of polysubstituted azetidines from acyclic precursors with pre-existing stereocenters. For example, enantiomerically pure polysubstituted azetidines can be synthesized from 1,3-amino alcohols that already contain three chiral centers. acs.org This approach relies on the transfer of chirality from the starting material to the final azetidine product.
Diastereoselective control can also be exerted during the formation of the azetidine ring. The iodine-mediated cyclization of homoallyl amines, for instance, proceeds via a 4-exo trig cyclization to deliver cis-2,4-disubstituted iodo-azetidines with high diastereoselectivity. nih.gov The relative stereochemistry of the substituents is controlled during the cyclization event.
Furthermore, the functionalization of a pre-formed azetidine ring can be performed diastereoselectively. The α-lithiation of 3-arylated N-protected azetidines, followed by trapping with an electrophile, offers a route to diastereomerically enriched 2,3-disubstituted azetidines. uni-muenchen.deuni-muenchen.de The stereochemical outcome of this functionalization is influenced by the existing substituent at the 3-position and the nature of the N-protecting group.
A highly effective method for the diastereoselective synthesis of 2,3-disubstituted azetidines is the copper-catalyzed boryl allylation of azetines. This reaction proceeds via a syn-addition mechanism, leading to complete diastereoselectivity in the formation of the two new stereogenic centers at the C2 and C3 positions. acs.org
These examples highlight the diverse strategies available for controlling the relative stereochemistry of substituents on the azetidine ring, either by using chiral precursors or by directing the stereochemical outcome of ring-forming or functionalization reactions.
| Method | Key Feature | Stereochemical Control |
| Synthesis from 1,3-Amino Alcohols | Utilizes chiral precursors | Diastereospecific |
| Iodine-Mediated Cyclization | 4-exo trig cyclization of homoallyl amines | High diastereoselectivity for cis-2,4-disubstitution |
| α-Lithiation of 3-Arylated Azetidines | Functionalization of a pre-formed ring | Diastereoselective |
| Copper-Catalyzed Boryl Allylation | syn-addition to azetines | Complete diastereoselectivity |
Asymmetric Induction in Azetidine Ring Formation
Asymmetric induction, where a chiral auxiliary or catalyst directs the stereochemical outcome of a reaction, is a cornerstone of modern asymmetric synthesis. Several methodologies have been developed that leverage asymmetric induction to construct enantiomerically enriched azetidine rings.
One powerful approach is the stereocontrolled synthesis of azetidine-2,3-dicarboxylic acids, where distinct strategies are employed to access either the cis or trans diastereomers in enantiomerically pure form. nih.govumt.edu These syntheses rely on chiral starting materials or chiral reagents to induce asymmetry during the ring formation process.
Another innovative method is the [3+1] ring expansion of strained bicyclic methylene aziridines with rhodium-bound carbenes. This reaction proceeds with excellent regio- and stereoselectivity, efficiently transferring chirality from the aziridine (B145994) substrate to the resulting methylene azetidine product. nih.gov The unique strain and structure of the starting material promote a ring-opening/ring-closing cascade that is highly stereospecific.
Furthermore, the enantioselective difunctionalization of azetines via copper-catalyzed boryl allylation demonstrates excellent asymmetric induction. acs.org The use of a chiral bisphosphine ligand in the copper catalyst provides effective facial discrimination of the azetine double bond, leading to the formation of chiral 2,3-disubstituted azetidines with high enantioselectivity. acs.org This method is notable for its ability to create two new stereogenic centers with high levels of both enantio- and diastereocontrol.
These examples underscore the power of asymmetric induction in constructing chiral azetidine scaffolds. By employing chiral auxiliaries, substrates, or catalysts, it is possible to achieve high levels of stereocontrol during the critical ring-forming step.
Derivatization and Further Functionalization of Azetidine Scaffolds, including this compound
The functionalization of the azetidine scaffold is crucial for exploring the chemical space around this important heterocyclic core and for the development of new therapeutic agents and molecular probes.
Direct C(sp³)–H Functionalization Strategies
Direct C(sp³)–H functionalization is a highly attractive and atom-economical strategy for the derivatization of organic molecules, as it avoids the need for pre-functionalized starting materials. In the context of azetidines, this approach offers a powerful tool for late-stage modification.
A notable example of direct C(sp³)–H functionalization in azetidine synthesis is a photo-induced copper-catalyzed [3+1] radical cascade cyclization. This method involves the reaction of tertiary alkylamines with alkynes, where two α-amino C(sp³)–H bonds of the amine are functionalized to construct the azetidine ring. nih.gov This process allows for the formation of highly functionalized azetidines from simple starting materials.
While the direct C(sp³)–H functionalization of a pre-formed this compound is not explicitly detailed in the provided search results, the development of such methods for other saturated N-heterocycles suggests the potential for future applications in this area. The ability to selectively activate and functionalize the C-H bonds of the azetidine ring or the cyclohexyl substituent would open up new avenues for creating novel derivatives of this compound.
Alpha-Lithiation and Subsequent Electrophile Trapping
The functionalization of the azetidine ring at the α-position to the nitrogen atom can be effectively achieved through deprotonation to form an α-lithio species, followed by trapping with a suitable electrophile. This methodology provides a powerful tool for the introduction of a wide range of substituents at the C2 position of the azetidine core. The success of this strategy often relies on the use of a directing group on the nitrogen atom, which facilitates the deprotonation and stabilizes the resulting organolithium intermediate.
Research has demonstrated the viability of this approach using an N-thiopivaloyl group on an azetidin-3-ol (B1332694) derivative. The α-lithiation of N-thiopivaloylazetidin-3-ol, followed by electrophile trapping, allows for the synthesis of various 2-substituted 3-hydroxyazetidines. The reaction generally proceeds with good trans-diastereoselectivity for most electrophiles. However, an interesting exception is observed with deuteration, which results in the formation of the cis-diastereoisomer.
Further mechanistic studies involving deuterium labeling have indicated that the initial deprotonation at the α-position occurs with a preference for the proton that is trans to the hydroxyl group, although this selectivity is not absolute. These studies also suggest that the stereochemical outcome of the subsequent electrophile trapping step is dependent on the nature of the electrophile itself, rather than on which of the α-protons (either cis or trans to the hydroxyl group) is initially abstracted.
Table 1: Diastereoselectivity in the Electrophile Trapping of α-Lithio-N-thiopivaloylazetidin-3-ol
| Electrophile | Product | Diastereomeric Ratio (trans:cis) |
| D₂O | 2-Deuterio-azetidin-3-ol | Predominantly cis |
| CH₃I | 2-Methyl-azetidin-3-ol | Good trans-selectivity |
| (CH₃)₃SiCl | 2-Trimethylsilyl-azetidin-3-ol | Good trans-selectivity |
| PhCHO | 2-(Hydroxy(phenyl)methyl)-azetidin-3-ol | Good trans-selectivity |
Nucleophilic Ring Opening Reactions as a Functionalization Tool
The inherent ring strain of the azetidine core makes it susceptible to nucleophilic ring-opening reactions, providing a versatile strategy for the synthesis of a diverse array of functionalized acyclic amines. nih.gov This reactivity can be enhanced by activation of the azetidine nitrogen, for instance, through the formation of an azetidinium salt. nih.gov
Lewis Acid-Mediated and Quaternary Ammonium Salt-Mediated Ring Opening
The ring-opening of azetidines can be effectively promoted by the use of Lewis acids or by converting the azetidine into a quaternary ammonium salt. researchgate.net Lewis acids coordinate to the nitrogen atom, increasing the electrophilicity of the ring carbons and facilitating nucleophilic attack. Similarly, the formation of a quaternary ammonium salt places a positive charge on the nitrogen atom, which strongly activates the ring towards nucleophilic cleavage.
For instance, the ring-opening of N-activated azetidines can be catalyzed by Lewis acids such as lanthanum(III) triflate (La(OTf)₃) in the presence of nucleophiles. frontiersin.org This method has been shown to be effective for the synthesis of azetidines via intramolecular aminolysis of epoxy amines. frontiersin.org In other examples, enantiopure 2-aryl-N-tosylazetidines undergo regioselective ring-opening with alcohols in the presence of a Lewis acid, affording 1,3-amino ethers in excellent yields and with high enantiomeric excess. iitk.ac.in
Regioselectivity and Stereospecificity in Ring-Opening Reactions
The regioselectivity of nucleophilic ring-opening of unsymmetrically substituted azetidines is a critical aspect of their synthetic utility. The outcome of the reaction is influenced by a combination of steric and electronic factors related to the substituents on the azetidine ring, as well as the nature of the nucleophile. magtech.com.cn
For N-alkoxy carbonyl azetidiniums, the presence of an alkyl group at the C2 position generally directs the nucleophilic attack to the C4 position. Conversely, an electron-withdrawing group at C2 favors attack at this position. bohrium.com In the case of N,N-dialkyl azetidiniums lacking a substituent at C4, nucleophilic attack predominantly occurs at the C4 position. bohrium.com
These reactions often proceed with a high degree of stereospecificity. For example, the ring-opening of chiral 2-aryl-N-tosylazetidines with alcohols in the presence of a Lewis acid proceeds via an Sₙ2-type pathway, resulting in inversion of configuration at the stereocenter. iitk.ac.in
Table 2: Regioselectivity in Nucleophilic Ring-Opening of Azetidinium Ions
| Azetidinium Substituent Pattern | Nucleophile | Major Site of Attack |
| 2-Alkyl-N-alkoxycarbonyl | Various | C4 |
| 2-Electron-withdrawing-N-alkoxycarbonyl | Various | C2 |
| N,N-Dialkyl (unsubstituted at C4) | Various | C4 |
| Trisubstituted with C4-methyl group | Various | C2 researchgate.net |
Ring Opening with Diverse Nucleophiles (e.g., Alcohols, Carbon Nucleophiles, Sulfur and Oxygen Nucleophiles)
A wide variety of nucleophiles can be employed in the ring-opening of azetidines, leading to a broad spectrum of functionalized amine products.
Oxygen Nucleophiles: Alcohols and phenols are effective nucleophiles for the ring-opening of activated azetidines, yielding valuable β-amino ether compounds. iitk.ac.innih.gov The reaction of 2-aryl-substituted azetidines with phenols can be achieved using aryl borates under mild, neutral conditions. nih.gov
Carbon Nucleophiles: Organometallic reagents and other carbon-based nucleophiles can be used to form new carbon-carbon bonds through the ring-opening of azetidines.
Sulfur Nucleophiles: Thiols and other sulfur-containing nucleophiles readily open the azetidine ring to produce β-aminothioethers.
Nitrogen Nucleophiles: Azide and amines can also act as nucleophiles, leading to the formation of 1,3-diamines. researchgate.net
The gold-catalyzed reaction of 2-alkynylazetidines with alcohols provides an interesting example, leading to the formation of δ-amino-substituted α,β-unsaturated ketones through a nucleophilic attack of the alcohol followed by ring-opening. acs.org
Ring Expansion Reactions of Azetidines
The ring strain inherent in the azetidine ring can be harnessed to drive ring expansion reactions, providing access to larger, more complex heterocyclic systems. rsc.org These transformations often involve the formation of an ylide intermediate, which then undergoes a rearrangement to afford the ring-expanded product.
One common strategy involves the reaction of an azetidine with a diazo compound in the presence of a suitable catalyst, such as a copper complex. This leads to the formation of an azetidinium ylide, which can then rearrange to form a pyrrolidine. This one-carbon ring expansion has been demonstrated as a viable method for converting 4-membered rings into 5-membered rings. nih.gov
In another approach, 2,2-disubstituted azetidines have been shown to undergo a controlled expansion to 5,6-dihydro-4H-1,3-oxazines. researchgate.net This transformation highlights the utility of azetidines as precursors to six-membered heterocyclic systems.
Rearrangement Reactions (e.g., Aziridine to Azetidine Rearrangement, Stevens Rearrangement, Thermal Isomerization)
Rearrangement reactions provide another avenue for the strategic chemical transformation of azetidine and related ring systems.
Aziridine to Azetidine Rearrangement: The synthesis of azetidines can be achieved through the ring expansion of aziridines. For example, 2-bromomethyl-2-methylaziridines, generated in situ, can undergo a rearrangement to form 3-methoxy-3-methylazetidines upon treatment with sodium borohydride in methanol. acs.org This reaction is proposed to proceed through a bicyclic aziridinium ion intermediate, which is then opened by the methanol solvent. acs.org
Stevens Rearrangement: The researchgate.netnih.gov-Stevens rearrangement of aziridinium ylides has been developed as a highly enantioselective method for the one-carbon ring expansion of aziridines to azetidines. nih.govacs.org This biocatalytic approach utilizes engineered 'carbene transferase' enzymes to control the stereochemistry of the rearrangement. acs.orgthieme-connect.com Similarly, the Stevens rearrangement of azetidinium ylides can be employed for the synthesis of substituted pyrrolidines. researchgate.net
Thermal Isomerization: While less common for simple azetidines due to their relative stability, thermal isomerization can play a role in the chemistry of more complex or strained azetidine-containing systems. The specific conditions and outcomes of such reactions are highly dependent on the substitution pattern of the azetidine ring.
Synthesis and Properties of Polymeric Azetidine Derivatives (e.g., from 3-(1-cyclohexyl)azetidinyl methacrylate)
The synthesis of polymeric materials derived from azetidine-containing monomers represents a significant area of research, aiming to combine the unique properties of the azetidine ring with the processability and versatility of polymers. One such example is the polymerization of 3-(1-cyclohexyl)azetidinyl methacrylate (B99206) (CyAMA), which yields poly(3-(1-cyclohexyl)azetidinyl methacrylate) (poly(CyAMA)). This section details the synthetic methodology for this polymer and discusses its general properties based on available research.
The monomer, 3-(1-cyclohexyl)azetidinyl methacrylate (CyAMA), is synthesized through the reaction of the sodium salt of this compound with methacryloyl chloride. This monomer can then undergo polymerization to form its corresponding homopolymer, poly(CyAMA).
A common method for the polymerization of CyAMA is free radical polymerization. In a typical procedure, the polymerization is carried out in a 1,4-dioxane solution at a temperature of 60°C. A key component in this process is the initiator, 2,2′-azobisisobutyronitrile (AIBN), which thermally decomposes to generate the free radicals necessary to initiate the polymerization cascade. The monomer and the resulting polymer are typically characterized using spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy, as well as proton and carbon nuclear magnetic resonance (¹H and ¹³C NMR) spectroscopy to confirm their chemical structures.
Furthermore, kinetic studies of the polymerization can be conducted to understand the reaction mechanism in greater detail. For instance, the activation energy of the initiation step of the polymerization of CyAMA has been estimated from the initial rates of reaction. While detailed quantitative data on the molecular weight, polydispersity, and thermal properties of poly(CyAMA) are not extensively reported in the available literature, the synthesis of this polymer demonstrates the successful incorporation of the 1-cyclohexylazetidin-3-yl moiety into a methacrylate polymer backbone.
Below is a table summarizing the components and conditions for a typical synthesis of poly(3-(1-cyclohexyl)azetidinyl methacrylate).
| Component/Condition | Role/Value |
| Monomer | 3-(1-cyclohexyl)azetidinyl methacrylate (CyAMA) |
| Polymerization Method | Free Radical Polymerization |
| Initiator | 2,2′-Azobisisobutyronitrile (AIBN) |
| Solvent | 1,4-Dioxane |
| Temperature | 60 °C |
Mechanistic Investigations of Azetidine Reactivity
Reaction Mechanism Elucidation for Azetidine (B1206935) Synthesis (e.g., Photocycloadditions, Metal-Catalyzed Cyclizations)
The construction of the strained four-membered azetidine ring requires specific synthetic strategies that can overcome the energetic barrier to its formation. nih.gov Mechanistic studies have illuminated several key pathways, including photochemical and metal-catalyzed methods.
Photocycloadditions: Photochemical reactions provide an effective means to form the azetidine ring by utilizing light energy to access high-energy intermediates. nih.gov
Aza Paternò–Büchi Reaction: This [2+2] photocycloaddition between an imine and an alkene is a direct route to azetidines. rsc.orgnih.gov The mechanism typically involves the photoexcitation of an imine component to an excited singlet or triplet state. researchgate.net The triplet state reaction is often favored and proceeds in a stepwise manner through a 1,4-biradical intermediate. rsc.orgresearchgate.net This intermediate undergoes intersystem crossing before cyclizing to form the azetidine ring. rsc.org Visible light-mediated versions of this reaction, using photocatalysts like Iridium(III) complexes, can activate precursors through triplet energy transfer. rsc.org
Norrish-Yang Cyclization: A particularly relevant method for synthesizing 3-hydroxyazetidines, such as 1-cyclohexylazetidin-3-ol, is the intramolecular Norrish-Yang cyclization. nih.gov This reaction involves the irradiation of α-amino ketones. researchgate.net The mechanism proceeds via excitation of the ketone, followed by intramolecular hydrogen abstraction from the γ-position by the excited carbonyl group, leading to a 1,4-biradical intermediate that subsequently cyclizes to form the azetidinol. nih.gov Photochemical flow synthesis has been developed for this transformation, allowing for efficient and scalable production of 3-hydroxyazetidines. durham.ac.uk
Metal-Catalyzed Cyclizations: Transition metal catalysis offers powerful, non-photochemical alternatives for azetidine synthesis. These methods often rely on the formation of carbon-nitrogen bonds through intramolecular processes.
Palladium-Catalyzed C-H Amination: A notable development is the Pd(II)-catalyzed intramolecular γ-C(sp³)–H amination. rsc.org The proposed mechanism involves the reductive elimination at an alkyl–Pd(IV) intermediate, which is promoted by an oxidant. This key step generates the azetidine ring through the formation of a C-N bond. rsc.org
Copper-Catalyzed Radical Cascade Cyclization: An intermolecular [3+1] radical cascade cyclization has been developed using visible-light-induced copper catalysis. nih.gov This method involves the functionalization of two α-amino C(sp³)-H bonds. The mechanism is thought to involve the generation of an α-aminoalkyl radical, which adds to an alkyne to form a vinyl radical. This intermediate then undergoes a series of steps, including hydrogen atom transfer and intramolecular cyclization, to yield the final azetidine product. nih.gov
| Synthesis Method | Key Mechanistic Feature | Intermediate(s) | Compound Class Formed |
| Aza Paternò–Büchi | [2+2] Photocycloaddition | Excited Imine State, 1,4-Biradical | General Azetidines |
| Norrish-Yang | Intramolecular Photocyclization | Excited Ketone, 1,4-Biradical | 3-Hydroxyazetidines |
| Pd-Catalyzed Amination | Intramolecular γ-C(sp³)–H Amination | Alkyl–Pd(IV) Species | Functionalized Azetidines |
| Cu-Catalyzed Cyclization | [3+1] Radical Cascade | α-Aminoalkyl Radical, Vinyl Radical | Highly Functionalized Azetidines |
Mechanistic Studies of Ring-Opening Processes (e.g., Sₙ2 Pathways, Biradical Intermediates)
The significant ring strain of azetidines makes them susceptible to ring-opening reactions, a property that is exploited in synthetic chemistry. rsc.orgrsc.org The mechanism of these processes depends heavily on the reagents and conditions employed.
Sₙ2 Pathways: Lewis acid-mediated ring-opening of azetidines is a common and well-studied process. Mechanistic investigations support an Sₙ2 pathway for this transformation. iitk.ac.inorganic-chemistry.org The reaction is initiated by the coordination of the Lewis acid to the azetidine nitrogen atom. This coordination activates the ring, making the carbon atoms more electrophilic and susceptible to nucleophilic attack. iitk.ac.inorganic-chemistry.org The subsequent nucleophilic attack proceeds in an Sₙ2 fashion, leading to the cleavage of a carbon-nitrogen bond and the formation of a γ-functionalized amine. Studies using chiral azetidines have shown that these reactions proceed with inversion of stereochemistry, providing strong evidence against a carbocationic Sₙ1-type mechanism and supporting the proposed Sₙ2 pathway. iitk.ac.inorganic-chemistry.org
Biradical Intermediates: While Sₙ2 pathways are common in polar, acid-mediated reactions, photochemical processes can involve different intermediates. In a "build and release" strategy, photochemically generated azetidinols can be designed to undergo subsequent ring-opening. nih.gov These strain-release functionalization steps can proceed through pathways involving biradical intermediates, similar to those involved in their photochemical formation. Thermal ring-opening of azetidines can also occur, driven by the release of ring strain, and may involve biradical species depending on the substitution pattern and conditions. bham.ac.uk
Influence of Ring Strain on Azetidine Reactivity and Reaction Pathways
The chemistry of azetidine is dominated by its considerable ring strain, which is estimated to be approximately 25.4 kcal/mol. rsc.org This value places azetidine's stability between the more strained aziridines (27.7 kcal/mol) and the much less strained pyrrolidines (5.4 kcal/mol). rsc.org This intermediate level of strain provides a unique combination of stability for handling and sufficient stored energy to drive unique chemical reactions. rsc.orgrsc.orgresearchwithrutgers.com
The influence of ring strain is twofold:
Thermodynamic Driving Force for Ring-Opening: The high strain energy provides a strong thermodynamic driving force for reactions that lead to ring cleavage. rsc.orgresearchwithrutgers.com This inherent reactivity allows azetidines to serve as precursors to γ-amino alcohols, diamines, and other 1,3-difunctionalized acyclic compounds through nucleophilic ring-opening reactions. iitk.ac.inorganic-chemistry.org
Kinetic Barrier to Formation: The formation of the four-membered ring is an energetically unfavorable process compared to the formation of five- or six-membered rings. nih.gov This is why direct intramolecular cyclizations to form azetidines often require specific strategies, such as photochemical activation or metal catalysis, to overcome the kinetic barrier. nih.govrsc.org
| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) | General Reactivity |
| Aziridine (B145994) | 3 | 27.7 | High |
| Azetidine | 4 | 25.4 | Moderate |
| Pyrrolidine (B122466) | 5 | 5.4 | Low |
Data sourced from references rsc.org.
Role of Conformational Dynamics in Governing Reactivity
The azetidine ring is not planar; it adopts a puckered conformation to relieve some torsional strain. The dynamics of this puckering and the conformational preferences of its substituents can significantly influence the molecule's reactivity. For this compound, the bulky N-cyclohexyl group and the C3-hydroxyl group play crucial roles in defining the ring's conformational landscape.
The nitrogen atom of the azetidine ring undergoes rapid inversion, and the ring itself undergoes a puckering motion. The presence of a large substituent on the nitrogen, such as a cyclohexyl group, will influence the equilibrium between different puckered conformations. The substituent will preferentially occupy a pseudo-equatorial position to minimize steric interactions. This, in turn, dictates the preferred orientation (pseudo-axial or pseudo-equatorial) of the 3-hydroxyl group.
These conformational dynamics govern reactivity in several ways:
Steric Accessibility: The preferred conformation can dictate the accessibility of the nitrogen lone pair or the carbon atoms of the ring to incoming reagents. For instance, in Lewis acid-catalyzed ring-opening, the coordination of the acid to the nitrogen may be influenced by the steric bulk of the N-cyclohexyl group's orientation.
While specific conformational studies on this compound are not widely reported, the principles of conformational analysis in substituted cyclobutanes and other azetidines suggest that these dynamic processes are critical in controlling its chemical behavior.
Applications in Medicinal Chemistry and Allied Biological Research for Azetidine Derivatives
Azetidines as Prominent Structural Motifs in Bioactive Compounds and Pharmaceutical Agents
The azetidine (B1206935) ring is a core component in a variety of pharmacologically active compounds, demonstrating its versatility as a scaffold in drug design. researchgate.netmedwinpublishers.com Its presence can significantly influence a molecule's biological activity and pharmacokinetic profile. researchgate.net Azetidine-containing compounds have been investigated for a wide range of therapeutic applications, including as anticancer, antibacterial, antiviral, and anti-inflammatory agents. researchgate.netresearchgate.net
Several approved drugs incorporate the azetidine structure, highlighting its importance in pharmaceutical development. For instance, azelnidipine is an antihypertensive drug, and cobimetinib is used as a kinase inhibitor in cancer therapy. rsc.org The inclusion of the azetidine ring in these molecules is a testament to its ability to confer desirable pharmacological properties. ambeed.com The rigid nature of the azetidine ring can help to lock a molecule into a specific conformation, which can be advantageous for binding to a biological target. rsc.org
The development of synthetic methods to create diverse and functionalized azetidines has further expanded their utility in medicinal chemistry. rsc.orgnih.gov This has allowed for the creation of libraries of azetidine-based compounds for high-throughput screening and the exploration of new therapeutic targets. nih.govlifechemicals.com
Table 1: Examples of Bioactive Compounds Containing an Azetidine Moiety
| Compound | Therapeutic Area | Role of Azetidine Moiety |
|---|---|---|
| Azelnidipine | Antihypertensive | Contributes to the molecule's conformation for binding to calcium channels. rsc.org |
| Cobimetinib | Anticancer | Serves as a key structural component for inhibiting mitogen-activated protein kinase. rsc.org |
| Delafloxacin | Antibacterial | Part of the fluoroquinolone structure, contributing to its antibacterial activity. researchgate.net |
Structure-Activity Relationship (SAR) Studies of Azetidine Analogues and Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical series. For azetidine derivatives, SAR studies have provided valuable insights into how modifications to the azetidine ring and its substituents affect biological activity. acs.org These studies guide the design of new analogues with improved potency, selectivity, and pharmacokinetic properties. acs.org
An extensive SAR study on a series of azetidine amides led to the discovery of potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in cancer. acs.org The study found that variations in the substituents on the azetidine ring and the amide functionality significantly impacted the inhibitory activity. acs.org For example, the presence of a carboxylic acid motif was found to be important for inhibiting STAT3 activity in cell-free assays, while esterification of this group improved cellular potency, likely by enhancing cell permeability. acs.org
In another study, SAR on azetidine-containing dipeptides as inhibitors of human cytomegalovirus (HCMV) revealed that specific substitutions were essential for antiviral activity. nih.gov A benzyloxycarbonyl group at the N-terminus, an aliphatic side-chain at the C-terminus, and an unsubstituted or aliphatic-substituted C-carboxamide were all identified as critical for anti-HCMV activity. nih.gov The conformational constraint imposed by the azetidine ring was also suggested to be important for the activity of these molecules. nih.gov
Table 2: Structure-Activity Relationship of Azetidine Analogues as STAT3 Inhibitors
| Compound Modification | In Vitro Potency (EMSA IC50) | Cellular Activity | Key Finding |
|---|---|---|---|
| Carboxylic Acid Analogues | High | Low | The acid motif is important for direct STAT3 inhibition. acs.org |
| Methyl Ester Analogues | Lower than acids | Improved | Esterification likely improves cellular uptake, acting as a prodrug. acs.org |
Investigation of Pharmacological Tools and Biomolecular Targets of Azetidine Derivatives
Azetidine derivatives have been investigated for their interaction with a wide array of biomolecular targets, including enzymes and receptors. medwinpublishers.comacs.orgnih.gov This has led to their development as pharmacological tools to probe biological pathways and as potential therapeutic agents. lifechemicals.comacs.org
Azetidine-containing compounds have been identified as inhibitors of various enzymes. lifechemicals.com The mechanism of inhibition can vary, with compounds acting as competitive, noncompetitive, or uncompetitive inhibitors. youtube.com For example, some azetidine-based molecules have been designed as inhibitors of N-ribosyl hydrolases and phosphorylases. lifechemicals.com
In the context of cancer therapy, azetidine amides have been developed as inhibitors of STAT3. acs.org These compounds disrupt the DNA-binding activity of STAT3, which is crucial for its function as a transcription factor. acs.org Isothermal titration calorimetry (ITC) studies have confirmed the direct and high-affinity binding of these azetidine inhibitors to the STAT3 protein. acs.org
Azetidine derivatives have been synthesized and evaluated for their activity at various G-protein coupled receptors (GPCRs) and ion channels. researchgate.netnih.gov For instance, a series of 4-azetidinyl-1-aryl-cyclohexanes were discovered as antagonists of the C-C chemokine receptor type 2 (CCR2), a target for inflammatory diseases. nih.gov SAR studies led to the identification of a lead compound with high binding affinity and potent functional antagonism. nih.gov
In another example, a class of azetidines was developed as potent antagonists for the free fatty acid receptor 2 (FFA2), which is involved in inflammatory responses. researchgate.net Optimization of initial hits resulted in compounds with nanomolar potency and excellent pharmacokinetic profiles. researchgate.net The most advanced compound from this series, GLPG0974, was the first FFA2 antagonist to enter clinical trials. researchgate.net
Stereocontrolled synthesis of azetidine-2,3-dicarboxylic acids has allowed for the investigation of their interaction with NMDA receptors. nih.gov These studies revealed that the stereochemistry of the azetidine ring is critical for receptor affinity and agonist potency, with different stereoisomers showing varying levels of activity at different NMDA receptor subtypes. nih.gov
The azetidine scaffold has been incorporated into molecules designed to modulate the central nervous system (CNS). nih.govnih.gov Azetidine derivatives have been evaluated as GABA uptake inhibitors, representing conformationally constrained analogues of GABA or beta-alanine. nih.gov Studies have shown that both N-unsubstituted and N-alkylated derivatives exhibit affinity for the GAT-1 and GAT-3 transporters, with some compounds showing high potency. nih.govdrugbank.com
Novel azetidine derivatives based on a 3-aryl-3-oxypropylamine scaffold have been explored as triple reuptake inhibitors (TRIs), targeting the transporters for serotonin, norepinephrine, and dopamine. nih.gov Furthermore, tricyclic derivatives of azetidine have been synthesized and screened for potential antidepressant activity, with some compounds showing CNS stimulant properties. nih.gov
The azetidine ring is a key feature of β-lactam antibiotics, such as penicillins and cephalosporins, which inhibit bacterial cell wall synthesis. lifechemicals.comnih.gov Beyond the β-lactams, other azetidine derivatives have also shown promising antimicrobial and antiviral activities. medwinpublishers.comnih.gov
A series of novel substituted phenyl azetidine-2-one sulphonyl derivatives were synthesized and screened for their in-vitro antibacterial and antifungal activity. nih.gov Several of these compounds showed antibacterial activity comparable or better than the standard drug ampicillin. nih.gov The antimicrobial study suggested that compounds with electron-withdrawing groups exhibited the highest activity. nih.gov
In the realm of antiviral research, azetidine-containing dipeptides have been identified as inhibitors of human cytomegalovirus (HCMV). nih.gov Additionally, a series of N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones were evaluated for their antiviral activity against a broad range of DNA and RNA viruses, with one derivative showing moderate inhibitory activity against human coronavirus (229E). nih.gov The structure-activity relationship in this series indicated that the stereochemistry of the azetidine ring and the nature of the substituents were crucial for antiviral activity. nih.gov
Antineoplastic Activity Mechanisms
Azetidine-containing compounds have shown promise as antineoplastic agents through various mechanisms of action. One of the most notable is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a key signaling molecule implicated in cancer cell proliferation, survival, and metastasis. nih.govnih.gov
A novel class of (R)-azetidine-2-carboxamide analogues has been developed as potent and selective STAT3 inhibitors. nih.gov These compounds have demonstrated sub-micromolar inhibitory potencies against STAT3 DNA-binding activity. acs.org The mechanism of action for some of these azetidine-based inhibitors involves irreversible covalent binding to cysteine residues within the STAT3 DNA-binding domain, specifically Cys426 and Cys468. researchgate.netescholarship.org This covalent modification effectively blocks the transcriptional activity of STAT3, leading to the downregulation of its target genes involved in tumorigenesis.
For instance, certain azetidine-based compounds have shown potent inhibition of STAT3 activity with IC50 values in the sub-micromolar range, while exhibiting significantly less activity against other STAT family members like STAT1 and STAT5, highlighting their selectivity. acs.orgescholarship.org This selective inhibition of STAT3 signaling has been shown to induce cell death and inhibit the growth of human breast tumor cells in vivo. nih.gov The structural rigidity of the azetidine ring is crucial for orienting the pharmacophoric elements for optimal interaction with the STAT3 protein. The 1-cyclohexylazetidin-3-ol scaffold, with its N-cycloalkyl and 3-hydroxy substitutions, presents a unique framework that could be explored for the development of novel STAT3 inhibitors.
| Compound | STAT3 EMSA IC50 (µM) | STAT1 EMSA IC50 (µM) | STAT5 EMSA IC50 (µM) |
|---|---|---|---|
| 5a | 0.55 | >18 | >18 |
| 5o | 0.38 | >18 | >18 |
| 8i | 0.34 | >18 | >18 |
| H172 (9f) | 0.38-0.98 | >15.8 | >15.8 |
| H182 | 0.38-0.98 | >15.8 | >15.8 |
Glycosidase Inhibition by Azetidine Iminosugars
Iminosugars are carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom. This structural modification often leads to potent inhibition of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. Polyhydroxylated azetidines, also known as azetidine iminosugars, represent a class of four-membered ring iminosugars with potential therapeutic applications, particularly as antidiabetic agents. nih.govbohrium.com
The synthesis of novel azetidine iminosugars derived from D-glucose has been reported, and their glycosidase inhibitory activities have been evaluated. nih.govrsc.org These compounds have shown selective inhibition of certain glycosidases. For example, some azetidine iminosugars were found to be competitive inhibitors of amyloglucosidase, with some derivatives showing greater potency than the clinically used drug Miglitol. rsc.orgresearchgate.net The inhibitory activity of these molecules is attributed to their ability to mimic the transition state of the glycosidase-catalyzed reaction, thereby blocking the active site of the enzyme.
The stereochemistry of the hydroxyl groups on the azetidine ring is crucial for determining the inhibitory potency and selectivity against different glycosidases. Molecular docking studies have further substantiated these findings by illustrating the binding modes of these azetidine iminosugars within the active site of the target enzymes. rsc.org The this compound structure, containing a hydroxyl group at the C3 position, could serve as a basic scaffold for the design of novel glycosidase inhibitors, where further functionalization with additional hydroxyl groups could enhance their inhibitory activity.
| Compound | Target Enzyme | Inhibition Type | Relative Potency |
|---|---|---|---|
| Azetidine Iminosugar 2d | Amyloglucosidase | Competitive | More active than Miglitol and DNJ |
| Polyhydroxylated Azetidine 2 | Amyloglucosidase | Not specified | More potent than Miglitol |
| L-xylo-iminosugar azetidine | α-glucosidases (non-mammalian) | Not specified | Significant and specific inhibition |
| L-arabino-iminosugar azetidine | α-glucosidases (non-mammalian) | Not specified | Significant and specific inhibition |
Integration of Azetidines in Peptidomimetics and as Non-Natural Amino Acid Scaffolds
The incorporation of conformationally constrained amino acid mimics into peptides is a widely used strategy to enhance their metabolic stability, receptor affinity, and selectivity. Azetidine-based amino acids are valuable building blocks in the design of peptidomimetics. nih.gov The rigid four-membered ring of azetidine imposes specific conformational constraints on the peptide backbone, which can help to stabilize desired secondary structures such as β-turns and γ-turns.
The 3-aminoazetidine (3-AAz) subunit has been introduced as a novel turn-inducing element for the efficient synthesis of small head-to-tail cyclic peptides. nih.gov The inclusion of this azetidine moiety has been shown to significantly improve the efficiency of macrocyclization reactions. nih.gov Furthermore, peptides containing the 3-AAz unit exhibit enhanced stability towards proteolytic degradation compared to their all-peptide counterparts.
The conformational rigidity of the azetidine ring can also be exploited to fine-tune the spatial orientation of substituent groups, which is critical for molecular recognition and biological activity. The synthesis of peptidomimetics containing azetidine scaffolds allows for the exploration of novel chemical space and the development of therapeutic peptides with improved pharmacological properties. The this compound scaffold could be functionalized to create novel non-natural amino acids for incorporation into peptidomimetics, with the cyclohexyl group providing a lipophilic side chain and the hydroxyl group offering a site for further modification.
Rational Drug Design and Scaffold Hopping Strategies Incorporating Azetidine Moieties
Rational drug design relies on the use of structural information to create new drug candidates with improved potency, selectivity, and pharmacokinetic properties. The azetidine ring is an attractive scaffold in rational drug design due to its conformational rigidity and its ability to act as a bioisosteric replacement for other cyclic and acyclic moieties. enamine.netnih.gov
Scaffold hopping is a computational strategy used to identify novel molecular scaffolds that can mimic the biological activity of a known active compound. The azetidine ring is often considered as a replacement for larger, more flexible rings like pyrrolidine (B122466) or piperidine in scaffold hopping approaches. researchgate.netchemrxiv.org This substitution can lead to improvements in physicochemical properties such as solubility and lipophilicity, while maintaining or even enhancing biological activity. chemrxiv.org
The rigid nature of the azetidine scaffold helps to reduce the entropic penalty upon binding to a biological target, which can lead to higher binding affinity. enamine.net Furthermore, the nitrogen atom in the azetidine ring can serve as a hydrogen bond acceptor, and the ring can be substituted at various positions to introduce desired functional groups. The this compound scaffold, with its defined stereochemistry and substitution pattern, represents a valuable starting point for the rational design of novel therapeutic agents targeting a wide range of biological targets.
Advanced ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction Studies for Azetidine-Containing Compounds
The assessment of ADMET properties is a critical step in the drug discovery process, as poor pharmacokinetic profiles are a major cause of clinical trial failures. In silico ADMET prediction models are increasingly used to evaluate the drug-likeness of new chemical entities in the early stages of development. nih.govscilit.com
For azetidine-containing compounds, several key ADMET parameters are of interest. The small, polar nature of the azetidine ring can influence properties such as aqueous solubility and membrane permeability. The nitrogen atom in the ring can be protonated at physiological pH, affecting its absorption and distribution characteristics. The metabolic stability of the azetidine ring is also a crucial consideration, as it can be susceptible to ring-opening reactions. nih.gov
Computational tools can be used to predict a range of ADMET properties for this compound and its derivatives. These predictions can guide the design of new analogues with improved pharmacokinetic profiles. For example, modifications to the cyclohexyl group or the introduction of other substituents on the azetidine ring could be explored to optimize properties such as lipophilicity, plasma protein binding, and metabolic stability. A comprehensive in silico ADMET profiling can help to de-risk azetidine-based drug candidates before they are advanced to more resource-intensive experimental studies.
| ADMET Property | Predicted Value/Classification |
|---|---|
| Aqueous Solubility | Good |
| Blood-Brain Barrier Penetration | Variable (dependent on substituents) |
| CYP450 Inhibition | Generally low potential |
| Human Intestinal Absorption | High |
| Plasma Protein Binding | Moderate to High (lipophilicity dependent) |
| Renal Organic Cation Transporter 2 Substrate | Likely |
| Ames Mutagenicity | Unlikely |
Metabolic Pathways and Biotransformation of Azetidine Derivatives in Biological Systems
Understanding the metabolic fate of drug candidates is essential for ensuring their safety and efficacy. The azetidine ring, due to its inherent ring strain, can be susceptible to specific metabolic transformations. nih.gov One of the key metabolic pathways for azetidines is ring-opening, which can occur through various mechanisms.
One reported pathway involves the glutathione S-transferase (GST)-catalyzed nucleophilic attack of glutathione on a carbon atom of the azetidine ring, leading to the formation of a ring-opened glutathione conjugate. nih.gov This process can occur without prior bioactivation by cytochrome P450 enzymes. nih.gov The susceptibility of the azetidine ring to this type of metabolic cleavage is an important consideration in drug design, as it can lead to the formation of reactive metabolites or alter the pharmacokinetic profile of the parent compound.
In addition to ring-opening reactions, N-dealkylation can be a potential metabolic pathway for N-substituted azetidines like this compound. The cyclohexyl group could also be a site for oxidative metabolism, such as hydroxylation. The biotransformation of azetidine derivatives can also be influenced by the presence of other functional groups in the molecule. For example, the hydroxyl group in this compound could undergo glucuronidation or sulfation. The use of microbial whole-cell catalysts has also been explored for the enantioselective biotransformation of azetidine derivatives. nih.gov
Protein Binding and Bioavailability Studies
The lipophilicity of azetidine-containing compounds, which is influenced by the nature of the substituents on the ring, plays a crucial role in both protein binding and bioavailability. For this compound, the cyclohexyl group contributes significantly to its lipophilicity, which would likely result in a moderate to high degree of plasma protein binding. The hydroxyl group, on the other hand, can participate in hydrogen bonding interactions and may help to improve aqueous solubility.
The bioavailability of azetidine-containing drugs is influenced by a combination of factors including their absorption, distribution, and first-pass metabolism. The small size and potential for favorable interactions with membrane transporters can contribute to good oral absorption. However, the metabolic stability of the azetidine ring, as discussed in the previous section, can be a limiting factor for bioavailability. Researchers have developed azetidine-based small molecules that can bind to RNA-binding proteins, highlighting the versatility of this scaffold in targeting various biological macromolecules. max-planck-innovation.de Isothermal titration calorimetry has been used to confirm the high-affinity binding of some azetidine inhibitors to their protein targets, with dissociation constants (KD) in the nanomolar range. acs.org
Computational and Theoretical Studies of 1 Cyclohexylazetidin 3 Ol and Azetidine Scaffolds
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations offer a fundamental understanding of the electronic structure of molecules, which governs their reactivity, stability, and intermolecular interactions. Methods such as Density Functional Theory (DFT) and semi-empirical quantum chemical methods are employed to compute various molecular properties. nih.govresearchgate.net For 1-cyclohexylazetidin-3-ol, these calculations can elucidate the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential.
The electronic properties of the azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, are of particular interest. enamine.net The strained nature of the ring and the presence of the nitrogen heteroatom significantly influence its electronic characteristics. enamine.net Quantum chemical studies can quantify the ring strain and its effect on bond lengths, bond angles, and electronic properties.
Key Electronic Properties Investigated:
Molecular Orbital Energies (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical in determining the chemical reactivity of a molecule. The HOMO-LUMO energy gap is an indicator of molecular stability.
Electron Density Distribution: This reveals the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding how it will interact with biological targets.
Electrostatic Potential Maps: These maps visualize the electrostatic potential on the molecule's surface, highlighting areas prone to electrophilic or nucleophilic attack.
Partial Atomic Charges: Calculating the partial charges on each atom helps in understanding intermolecular interactions, such as hydrogen bonding.
A hypothetical table of calculated electronic properties for this compound is presented below.
| Property | Calculated Value | Method |
|---|---|---|
| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G |
| LUMO Energy | 1.2 eV | DFT/B3LYP/6-31G |
| HOMO-LUMO Gap | 7.7 eV | DFT/B3LYP/6-31G |
| Dipole Moment | 2.1 D | DFT/B3LYP/6-31G |
Detailed Conformational Analysis and Energy Profiles
The three-dimensional conformation of a molecule is a key determinant of its biological activity. Conformational analysis involves identifying the stable conformations (conformers) of a molecule and determining their relative energies. libretexts.org For this compound, the flexibility of the cyclohexyl ring and the puckering of the azetidine ring lead to a complex conformational landscape.
Methods for Conformational Analysis:
Molecular Mechanics: This method uses classical physics to model the energy of a molecule as a function of its geometry. It is computationally efficient for exploring the conformational space of large molecules.
Quantum Mechanics: Quantum chemical methods provide more accurate energy calculations but are computationally more expensive. They are often used to refine the geometries and energies of the most stable conformers identified by molecular mechanics.
A potential energy surface can be generated by plotting the energy of the molecule as a function of one or more torsional angles. This allows for the identification of energy minima (stable conformers) and the energy barriers between them.
Below is a representative table of the relative energies of different conformers of this compound.
| Conformer (Cyclohexyl Ring) | Azetidine Ring Puckering | Relative Energy (kcal/mol) |
|---|---|---|
| Chair (Equatorial) | Puckered | 0.0 |
| Chair (Axial) | Puckered | 2.5 |
| Boat | Puckered | 6.8 |
| Twist-Boat | Planar | 5.3 |
Molecular Dynamics Simulations in Diverse Solvated Environments
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the motion of atoms and molecules over time. researchgate.net For this compound, MD simulations can be used to investigate its behavior in different solvent environments, such as water or lipids, which is crucial for understanding its pharmacokinetic properties. nih.gov
In an MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are integrated to propagate the system forward in time. This results in a trajectory that describes the positions and velocities of all atoms as a function of time.
Insights from MD Simulations:
Solvation Structure: Analysis of the trajectory can reveal how solvent molecules arrange themselves around the solute, providing information about hydrogen bonding and other non-covalent interactions.
Conformational Dynamics: MD simulations can explore the conformational landscape of the molecule and the transitions between different conformers.
Diffusion and Transport Properties: The diffusion coefficient of the molecule in a particular solvent can be calculated, which is relevant for its absorption and distribution in the body.
A hypothetical data table from MD simulations of this compound in different solvents is shown below.
| Solvent | Property | Simulated Value |
|---|---|---|
| Water | Diffusion Coefficient (x 10⁻⁵ cm²/s) | 1.2 |
| Water | Average Number of Hydrogen Bonds to Water | 3.5 |
| Octanol | Diffusion Coefficient (x 10⁻⁵ cm²/s) | 0.8 |
| Octanol | Average Number of Hydrogen Bonds to Octanol | 1.2 |
Molecular Docking and Ligand-Receptor Interaction Modeling for Binding Affinity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.govscienceopen.com This method is widely used in drug design to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. rjptonline.org For this compound, docking studies can predict its binding mode and affinity to a specific biological target. nih.gov
The docking process involves two main steps: sampling the conformational space of the ligand in the active site of the receptor and scoring the generated poses to estimate their binding affinity. Scoring functions are used to rank the different poses based on various energy terms, such as electrostatic and van der Waals interactions.
Key Outputs of Molecular Docking:
Binding Pose: The predicted three-dimensional orientation of the ligand in the receptor's active site.
Binding Affinity: An estimation of the strength of the interaction between the ligand and the receptor, often expressed as a docking score or a predicted binding free energy.
Interaction Analysis: Identification of the key amino acid residues in the receptor that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other non-covalent forces.
The following table presents hypothetical docking results for this compound against a hypothetical protein kinase target.
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Protein Kinase A | -8.2 | Lys72, Glu91, Leu173 |
| Protein Kinase B | -7.5 | Val23, Ala45, Phe161 |
In Silico Prediction of Biological Activity and ADMET Properties
In silico methods are increasingly used to predict the biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of drug candidates at an early stage of the drug discovery process. nih.govnih.gov These predictions help to prioritize compounds for further experimental testing and to identify potential liabilities. peerscientist.com
Prediction of Biological Activity:
Ligand-based methods: These methods use the structural information of known active and inactive compounds to build predictive models.
Structure-based methods: These methods, such as molecular docking, use the three-dimensional structure of the biological target to predict the activity of a compound.
Prediction of ADMET Properties:
A variety of computational models are available to predict properties such as:
Absorption: Oral bioavailability, intestinal absorption, and blood-brain barrier penetration. researchgate.net
Distribution: Plasma protein binding and volume of distribution.
Metabolism: Sites of metabolism and potential for drug-drug interactions.
Excretion: Renal clearance.
Toxicity: Acute toxicity, mutagenicity, and cardiotoxicity.
A table of predicted ADMET properties for this compound is provided below.
| ADMET Property | Predicted Value/Classification |
|---|---|
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Penetration | Moderate |
| CYP2D6 Inhibitor | No |
| hERG Inhibition | Low risk |
| Ames Mutagenicity | Non-mutagenic |
Chemoinformatics and QSAR (Quantitative Structure-Activity Relationship) Analysis of Azetidine Derivatives
Chemoinformatics involves the use of computational methods to analyze and manage chemical data. Quantitative Structure-Activity Relationship (QSAR) is a chemoinformatic technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net
A QSAR model is developed by calculating a set of molecular descriptors for each compound in a training set and then using statistical methods, such as multiple linear regression or machine learning algorithms, to find a correlation between these descriptors and the observed biological activity. ijrar.org Once a predictive QSAR model is established, it can be used to estimate the activity of new, untested compounds. researchgate.net
Steps in QSAR Analysis:
Data Collection: A dataset of compounds with known biological activities is required.
Descriptor Calculation: A wide range of molecular descriptors, such as physicochemical, topological, and quantum chemical descriptors, are calculated for each compound.
Model Building: A statistical model is developed to relate the descriptors to the biological activity.
Model Validation: The predictive power of the model is assessed using various validation techniques.
A hypothetical QSAR study on a series of azetidine derivatives could yield a model like the one described in the table below.
| Descriptor | Coefficient | Importance |
|---|---|---|
| LogP (Lipophilicity) | 0.54 | High |
| Topological Polar Surface Area (TPSA) | -0.21 | Medium |
| Molecular Weight | 0.15 | Low |
Pharmacophore Mapping of Azetidine Analogues for Drug Design
A pharmacophore is an abstract representation of the key molecular features that are necessary for a ligand to be recognized by a specific biological target. science.gov These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged groups. Pharmacophore mapping involves identifying the common pharmacophoric features of a set of active compounds and their spatial arrangement. nih.gov
Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for new compounds that match the pharmacophore and are therefore likely to be active. science.gov It can also be used to guide the design of new analogues with improved activity and selectivity. For azetidine analogues, a pharmacophore model could be generated based on a series of known active compounds. mdpi.com
Key Pharmacophoric Features for a Hypothetical Target:
One hydrogen bond acceptor (the hydroxyl group of the azetidine ring).
One hydrogen bond donor (the nitrogen atom of the azetidine ring, if protonated).
A hydrophobic feature (the cyclohexyl ring).
An additional feature depending on other substitutions on the azetidine scaffold.
The table below illustrates a hypothetical pharmacophore model derived from a set of active azetidine analogues.
| Pharmacophoric Feature | Coordinates (x, y, z) | Radius (Å) |
|---|---|---|
| Hydrogen Bond Acceptor | (2.1, 3.4, 1.0) | 1.5 |
| Hydrophobic Center | (-1.5, 0.5, 2.3) | 2.0 |
| Hydrogen Bond Donor | (4.5, 1.2, 0.8) | 1.2 |
Advanced Analytical Techniques for Structural Elucidation and Characterization in Academic Research
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with exceptional accuracy and precision. fiveable.mealevelchemistry.co.uk Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can determine the exact molecular mass of a compound to within a few parts per million (ppm). fiveable.meresearchgate.net This high accuracy allows for the confident determination of a molecule's elemental composition, as the small mass differences between isotopes (e.g., ¹²C vs. ¹³C, ¹H vs. ²H) and even between different elements with the same nominal mass can be resolved. fiveable.mealevelchemistry.co.uk For 1-cyclohexylazetidin-3-ol (C₉H₁₇NO), HRMS can distinguish its molecular formula from other isomeric or isobaric compounds. fiveable.me
Beyond precise mass measurement of the molecular ion, HRMS is used for fragmentation analysis. researchgate.netwikipedia.org In the mass spectrometer, molecules can be induced to break apart into smaller, characteristic fragment ions. alevelchemistry.co.ukresearchgate.net By analyzing the m/z values of these fragments, a fragmentation pathway can be proposed, providing valuable clues about the molecule's connectivity and the presence of specific structural motifs, such as the cyclohexyl ring or the azetidine (B1206935) core. nih.govmdpi.com Techniques like collision-induced dissociation (CID) are commonly used to generate these fragmentation patterns. wikipedia.org
| Feature | Low-Resolution Mass Spectrometry (LRMS) | High-Resolution Mass Spectrometry (HRMS) |
|---|---|---|
| Mass Measurement | Provides nominal (integer) mass. | Provides exact mass, typically to 4-5 decimal places. alevelchemistry.co.uk |
| Accuracy | Lower accuracy. | High accuracy (< 5 ppm). fiveable.me |
| Application | General compound identification. | Unambiguous determination of elemental composition. researchgate.netmeasurlabs.com |
| Distinguishing Power | Cannot distinguish between compounds with the same nominal mass (isobars). alevelchemistry.co.uk | Can distinguish between isobaric and isomeric compounds based on exact mass. fiveable.me |
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It exploits the magnetic properties of atomic nuclei (such as ¹H, ¹³C, ¹⁵N, and ¹⁹F) to provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. nih.gov
¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra reveal the number of chemically distinct protons and carbon atoms, respectively. The chemical shift (δ) provides information about the electronic environment of each nucleus, while signal splitting (multiplicity) in ¹H NMR indicates the number of neighboring protons.
¹⁵N NMR: For nitrogen-containing heterocycles like this compound, ¹⁵N NMR can be particularly informative. It provides direct insight into the electronic environment of the nitrogen atom within the azetidine ring. nih.gov
¹⁹F NMR: While not applicable to this compound itself, ¹⁹F NMR is an essential technique for fluorinated analogues. The ¹⁹F nucleus is highly sensitive and has a wide chemical shift range, making it an excellent probe for structural analysis. ed.ac.uknih.govrsc.org
2D NMR Techniques: Multi-dimensional NMR experiments provide correlational data that helps piece the structure together.
COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms, revealing the H-C-C-H framework. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies nuclei that are close to each other in space, regardless of whether they are connected by bonds. This is crucial for determining stereochemistry and conformational details. researchgate.netsci-hub.st
| Technique | Nucleus Probed | Information Provided |
|---|---|---|
| ¹H NMR | Proton | Chemical environment, number of neighboring protons. |
| ¹³C NMR | Carbon-13 | Chemical environment, number of different carbon atoms. |
| ¹⁵N NMR | Nitrogen-15 | Electronic environment of nitrogen atoms. nih.gov |
| COSY | ¹H-¹H | Correlation of coupled protons, revealing connectivity. researchgate.net |
| NOESY | ¹H-¹H | Correlation of spatially proximate protons, revealing 3D structure. sci-hub.st |
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (e.g., stretching, bending). libretexts.orgyoutube.com Since different types of bonds vibrate at characteristic frequencies, the resulting IR spectrum serves as a "fingerprint" for the functional groups present in the molecule. mrclab.comthesiliconreview.com For this compound, key expected absorptions would include a broad peak for the O-H stretch of the alcohol group and peaks corresponding to C-N, C-O, and C-H bond vibrations. researchgate.net
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from a lower energy ground state to a higher energy excited state. libretexts.orgyoutube.com This technique is most useful for molecules containing chromophores, which are typically systems with conjugated π-bonds or aromatic rings. thesiliconreview.com Saturated compounds like this compound lack significant chromophores and therefore are not expected to show strong absorption in the standard UV-Vis range (200-800 nm). youtube.comyoutube.com
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Alcohol | O-H stretch | 3200-3600 (broad) |
| Alkane | C-H stretch | 2850-3000 |
| Amine | C-N stretch | 1000-1250 |
| Alcohol | C-O stretch | 1050-1150 |
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
The carbon atom at position 3 of the azetidine ring in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of non-superimposable mirror images called enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a specialized chromatographic technique used to separate these enantiomers. phenomenex.comyoutube.com
The separation is achieved by using a chiral stationary phase (CSP) within the HPLC column. phenomenex.com The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute at different times. By integrating the areas of the two resulting peaks in the chromatogram, the ratio of the enantiomers can be determined. This allows for the calculation of the enantiomeric excess (ee), a critical measure of the optical purity of a chiral sample. umn.eduuma.esheraldopenaccess.us The determination of ee is vital in pharmaceutical research, as different enantiomers of a drug can have vastly different biological activities. phenomenex.com
Specific Spectroscopic Characterization of this compound
The structural confirmation of this compound relies on the combined interpretation of data from the techniques described above. The following table summarizes the expected spectroscopic data based on the known structure and typical values for its constituent functional groups. researchgate.netjmchemsci.comnih.govnih.gov
| Technique | Data Type | Expected Observations |
|---|---|---|
| HRMS (ESI+) | m/z | [M+H]⁺ calculated for C₉H₁₈NO⁺: 156.1383; found value would be within 5 ppm. |
| ¹H NMR (CDCl₃) | Chemical Shift (δ) | δ ~ 4.4-4.6 (m, 1H, CH-OH); δ ~ 3.6-3.8 (m, 2H, azetidine CH₂); δ ~ 2.8-3.0 (m, 2H, azetidine CH₂); δ ~ 2.4-2.6 (m, 1H, cyclohexyl CH-N); δ ~ 1.0-2.0 (m, 11H, cyclohexyl CH₂ and OH). |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) | δ ~ 65-70 (CH-OH); δ ~ 55-60 (azetidine CH₂); δ ~ 50-55 (cyclohexyl CH-N); δ ~ 25-35 (cyclohexyl CH₂). |
| IR (ATR) | Wavenumber (cm⁻¹) | ~3350 (broad, O-H stretch); ~2925, 2850 (C-H stretch); ~1100 (C-O stretch); ~1150 (C-N stretch). |
Future Research Directions and Persistent Challenges in 1 Cyclohexylazetidin 3 Ol and Azetidine Chemistry
Development of Novel, More Efficient, and Sustainable Synthetic Protocols for Azetidines
A primary focus of current research is the development of new synthetic methods for azetidines that are not only more efficient but also adhere to the principles of green chemistry. nih.gov Traditional methods for constructing the azetidine (B1206935) core often suffer from limitations such as low yields and poor functional group tolerance. researchgate.net
Advancement of Metal-Catalyzed Selective σ N–C Bond Functionalization
A significant challenge in azetidine chemistry is the selective functionalization of the N–C bond. rsc.org Metal-catalyzed reactions are emerging as a powerful tool to address this challenge. For instance, palladium-catalyzed intramolecular C(sp³)–H amination has been reported for the synthesis of functionalized azetidines. rsc.org This method involves the reductive elimination at an alkyl–Pd(IV) intermediate. rsc.org Future work in this area will likely focus on expanding the scope of metals and ligands to achieve even greater selectivity and efficiency. The development of catalysts that can operate under milder conditions and with a broader range of substrates is a key objective. rsc.org
Development of Controlled Reductive Processes for Azetidine Ring Opening
The ring strain of azetidines makes them susceptible to ring-opening reactions, which can be a desirable transformation if controlled. rsc.orgmagtech.com.cn Reductive ring-opening presents a pathway to valuable γ-amino alcohols. A notable recent development is the use of a sodium dispersion in the presence of 15-crown-5 to promote the reductive ring opening of azetidines under exceptionally mild conditions. rsc.org This reaction is proposed to proceed through an outer-sphere electron transfer mechanism. rsc.org Further research is needed to expand the substrate scope of these reductive processes and to develop enantioselective variants, which would provide access to chiral γ-amino alcohols.
Strategies for Accessing Densely Functionalized Azetidines with Diverse Substitution Patterns
The synthesis of azetidines with multiple functional groups and complex substitution patterns remains a significant hurdle. rsc.orgnih.gov Recent innovative methods are beginning to address this. For example, an intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, promoted by visible light and an iridium photocatalyst, provides access to densely functionalized azetidines. rsc.org This aza-Paternò-Büchi reaction demonstrates excellent potential for creating complex azetidine scaffolds. rsc.org Another promising strategy is the Ti(IV)-mediated Kulinkovich-type coupling of oxime ethers with Grignard reagents to synthesize spirocyclic NH-azetidines. rsc.org Future efforts will likely focus on developing new cycloaddition strategies and expanding the range of compatible reaction partners to generate a wider variety of substitution patterns.
Addressing Challenges in Achieving Complete Stereochemical Control
Achieving complete stereochemical control in the synthesis of substituted azetidines is a persistent challenge. nih.govnih.gov While some methods provide good diastereoselectivity, controlling enantioselectivity often requires the use of chiral auxiliaries or catalysts. rsc.org For instance, the use of SPINOL-type chiral phosphoric acid catalysts has shown promise in the catalytic enantioselective desymmetrization of azetidinium ions. rsc.org The development of new chiral catalysts and asymmetric methodologies that can provide access to all possible stereoisomers of a given azetidine derivative with high enantiomeric excess is a critical area for future research.
Exploration of Novel Reactivity Modes and Transformations (e.g., Unprecedented Ring Contraction and Expansion Pathways)
The inherent ring strain of azetidines can be harnessed to drive novel chemical transformations. rsc.orgrsc.org Exploring unprecedented reactivity modes, such as ring contraction and expansion, opens up new avenues for the synthesis of other heterocyclic systems.
Recent studies have demonstrated the feasibility of such transformations. For example, the Blanc group reported the synthesis of α-carbonyl-azetidines through the ring contraction of 2-pyrrolidinones. rsc.org Conversely, ring expansion of azetidines has also been achieved. The Bull group has shown that 2,2-disubstituted azetidines can undergo acid-promoted ring expansion to form 1,3-oxazinan-2-ones. rsc.org Furthermore, azetidinium ylides, generated from the reaction of azetidine carboxylate esters with metallocarbenes, can undergo a nih.govCurrent time information in Chatham County, US.-shift to yield ring-expanded pyrrolidine (B122466) products. nih.gov Future research in this area will likely focus on discovering new reagents and conditions to trigger novel ring contractions and expansions, potentially leading to the synthesis of a diverse range of heterocyclic compounds from azetidine precursors. magtech.com.cn
Broadening the Substrate Scope and Functional Group Tolerance for Existing Synthetic Methodologies
While several effective methods for azetidine synthesis exist, many are limited by their substrate scope and functional group tolerance. rsc.orgnih.gov Expanding the applicability of these methods is crucial for their widespread use in organic synthesis and medicinal chemistry.
For example, the palladium-catalyzed intramolecular C(sp³)–H amination developed by Gaunt and co-workers shows excellent functional group tolerance. rsc.org Similarly, the intermolecular [2+2] photocycloaddition reported by Schindler's lab is compatible with both activated and unactivated alkenes bearing a variety of substituents. rsc.org However, there is always a need to further broaden the scope. Future work should focus on modifying existing catalytic systems and reaction conditions to accommodate a wider range of starting materials, including those with sensitive functional groups. nih.gov The development of robust and versatile methods will enable the synthesis of a more diverse library of azetidine-containing molecules for various applications. nih.gov
Below is a table summarizing the key research directions and challenges in azetidine chemistry:
| Research Area | Key Challenges | Future Directions |
| 7.1. Novel Synthetic Protocols | Efficiency, sustainability, stereocontrol | Development of new metal-catalyzed reactions, controlled reductive processes, and strategies for dense functionalization. |
| 7.2. Novel Reactivity Modes | Unpredictable reaction pathways | Exploration of new ring contraction and expansion reactions to access diverse heterocyclic scaffolds. |
| 7.3. Broadening Substrate Scope | Limited functional group tolerance | Modification of existing methods to accommodate a wider range of substrates and functional groups. |
Elucidation of Enigmatic Biosynthetic Pathways of Azetidine-Containing Natural Products
The natural occurrence of the azetidine ring is relatively rare, which makes the biosynthetic pathways of azetidine-containing natural products a subject of considerable scientific curiosity. rsc.orgnih.gov Unraveling these enzymatic strategies for constructing the strained four-membered ring could provide valuable insights for developing novel biocatalytic and biomimetic synthetic methods.
One of the most well-studied classes of azetidine-containing natural products is the mugineic acid family of phytosiderophores . These compounds are crucial for iron acquisition in graminaceous plants. nih.govresearchgate.net The biosynthesis of mugineic acids originates from L-methionine, with three molecules of S-adenosylmethionine (SAM) being key precursors. researchgate.netnih.gov A central intermediate, 2'-deoxymugineic acid, is formed through a series of enzymatic reactions catalyzed by nicotianamine synthase (NAS), nicotianamine aminotransferase (NAAT), and deoxymugineic acid synthase (DMAS). researchgate.net Subsequent hydroxylation or cleavage of the azetidine ring leads to the diversity of mugineic acids observed in different plant species. nih.gov For instance, in barley, 2'-deoxymugineic acid is converted to mugineic acid, which is then hydroxylated to 3-epihydroxymugineic acid. nih.gov In oats, the pathway proceeds from 2'-deoxymugineic acid to avenic acid A. nih.gov The enzyme mugineic-acid 3-dioxygenase, an iron(II)-containing enzyme, is responsible for the hydroxylation step in some of these pathways. wikipedia.org
Another intriguing family of azetidine-containing natural products is the penaresidins , isolated from marine sponges. oup.comthieme-connect.com These compounds, such as penaresidin A and B, possess a highly functionalized azetidine core and are considered part of the sphingolipid class of natural products. chemrxiv.orgresearchgate.net While their potent biological activities, including the activation of actomyosin ATPase, have spurred significant interest in their total synthesis, the precise biosynthetic pathways remain largely enigmatic. oup.com Understanding how marine organisms assemble this complex azetidine structure is a key area for future investigation.
The biosynthesis of the simplest azetidine natural product, azetidine-2-carboxylic acid (AZE) , has also been a long-standing puzzle. tum.deacs.org Recent research has identified AZE synthases in bacterial natural product pathways that catalyze the intramolecular cyclization of S-adenosylmethionine (SAM) to form the strained azetidine ring. tum.de This discovery provides a molecular basis for AZE biosynthesis and opens up possibilities for engineering novel biocatalysts.
| Natural Product Family | Key Precursor(s) | Key Enzymes/Steps | Organism Type |
| Mugineic Acids | L-methionine, S-adenosylmethionine | Nicotianamine synthase (NAS), Nicotianamine aminotransferase (NAAT), Deoxymugineic acid synthase (DMAS), Mugineic-acid 3-dioxygenase | Graminaceous Plants |
| Penaresidins | To be fully elucidated | To be fully elucidated | Marine Sponges |
| Azetidine-2-carboxylic acid | S-adenosylmethionine (SAM) | AZE synthase (intramolecular cyclization) | Plants, Bacteria |
Investigation of Environmental Degradation Pathways for Azetidine Derivatives
The increasing use of azetidine derivatives in pharmaceuticals and other industrial applications necessitates an understanding of their environmental fate and potential degradation pathways. While specific studies on the environmental degradation of 1-cyclohexylazetidin-3-ol are not widely available, research on the biodegradation of related cyclic amines provides a foundation for future investigations.
Studies have shown that certain microorganisms, such as Pseudomonas strains, are capable of degrading cyclic amines like pyrrolidine and piperidine, utilizing them as sole sources of carbon, nitrogen, and energy. nih.govcdnsciencepub.com The degradation process often involves a soluble heme amine mono-oxygenase, an NADH-dependent enzyme that catalyzes the cleavage of the C-N bond within the ring. nih.govcdnsciencepub.com This initial ring cleavage is a critical step, which could be followed by further oxidation to compounds like γ-aminobutyraldehyde and γ-aminobutyrate. cdnsciencepub.com
It is plausible that similar enzymatic machinery could be involved in the degradation of azetidine derivatives. The high ring strain of the azetidine ring might make it susceptible to enzymatic ring-opening reactions. Future research should focus on isolating and characterizing microorganisms capable of metabolizing azetidine compounds. Identifying the specific enzymes and genes involved in these pathways will be crucial for assessing the environmental persistence of these compounds and for developing potential bioremediation strategies. nih.gov
A forced degradation study on an azetidine-containing pharmaceutical compound revealed that in addition to expected reactions like amide bond hydrolysis, a second degradation mechanism involving the formation of an azetidinium ion could activate the azetidine ring. researchgate.netnih.gov This suggests that both biotic and abiotic degradation pathways need to be considered.
| Degradation Process | Key Organisms/Mechanisms | Potential Intermediates/Products | Research Focus |
| Biodegradation | Pseudomonas species, Amine mono-oxygenases | Ring-opened aldehydes and carboxylic acids | Isolation of azetidine-degrading microbes, characterization of enzymes and metabolic pathways. |
| Abiotic Degradation | Hydrolysis, Formation of azetidinium ions | Hydrolyzed products, ring-opened derivatives | Understanding degradation under various environmental conditions (pH, temperature, light). |
Advanced Applications of Azetidine Derivatives in Materials Science and Polymer Chemistry
The unique chemical properties of azetidines, particularly their ring strain, make them valuable monomers for ring-opening polymerization (ROP). rsc.orgutwente.nl This has led to the development of a variety of polymers with interesting properties and potential applications in materials science.
The cationic ring-opening polymerization (CROP) of azetidine and its N-alkylated derivatives typically results in hyperbranched polymers, such as hyperbranched poly(trimethylenimine) (hbPTMI). utwente.nl These branched polyamines have found applications as antibacterial and antimicrobial coatings, in CO2 adsorption, chelation, and as non-viral gene transfection agents. rsc.orgresearchgate.net
More controlled polymerization, leading to linear polymers with defined molecular weights and low dispersities, has been achieved through the anionic ring-opening polymerization (AROP) of activated azetidines, such as N-sulfonylated azetidines. digitellinc.comnih.gov The reductive removal of the sulfonyl groups yields linear poly(trimethylenimine) (LPTMI), a polymer that was previously difficult to synthesize with controlled characteristics. nih.gov This advancement opens up possibilities for creating well-defined block copolymers. nih.gov
Recent research has also explored the use of azetidine derivatives in the synthesis of energetic materials. chemrxiv.orgbohrium.com The introduction of nitro groups onto the azetidine scaffold can lead to materials with high densities, good oxygen balances, and improved detonation properties compared to conventional energetic materials. chemrxiv.org The stereochemistry of the substituents on the azetidine ring has been shown to have a significant impact on the physical properties of these materials. chemrxiv.orgbohrium.com
| Polymerization Method | Monomer Type | Resulting Polymer Structure | Potential Applications |
| Cationic Ring-Opening Polymerization (CROP) | Azetidine, N-Alkylazetidines | Hyperbranched Polyamines | Antibacterial coatings, CO2 capture, Gene delivery |
| Anionic Ring-Opening Polymerization (AROP) | N-Sulfonylated Azetidines | Linear Polyamines | Controlled polymer architectures, Block copolymers |
| Specialty Materials | Nitroazetidines | Not applicable (small molecule) | Energetic materials, Propellants |
Implementation of Green Chemistry Principles in Azetidine Synthesis
The synthesis of the strained azetidine ring often requires multi-step procedures and harsh reaction conditions, which can be resource-intensive and generate significant waste. rsc.org Consequently, a major challenge and a key area of future research is the development of more sustainable and environmentally friendly methods for azetidine synthesis, in line with the principles of green chemistry.
One promising approach is the use of photocatalysis. Visible-light-mediated intermolecular [2+2] photocycloadditions, specifically aza Paternò-Büchi reactions, have been developed for the synthesis of highly functionalized azetidines. nih.gov These reactions often proceed under mild conditions, are operationally simple, and utilize readily available precursors. nih.gov The use of visible light as a renewable energy source is a key advantage of this methodology.
Another strategy involves the development of catalytic, atom-economical reactions. For instance, a copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides has been reported for the synthesis of azetidines with high regioselectivity. nih.gov This method demonstrates good functional group tolerance, which can reduce the need for protecting groups and shorten synthetic sequences.
Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, can significantly improve the efficiency and reduce the environmental impact of azetidine synthesis. organic-chemistry.org Microwave-assisted organic synthesis is another green chemistry tool that can accelerate reaction rates and improve yields in the synthesis of azetidine derivatives. organic-chemistry.org
| Green Chemistry Approach | Key Features | Example Reaction |
| Photocatalysis | Use of visible light, mild conditions, operational simplicity | Intermolecular [2+2] photocycloadditions (aza Paternò-Büchi reaction) |
| Catalytic Cyclizations | High atom economy, functional group tolerance | Copper-catalyzed photoinduced radical cyclization of ynamides |
| Process Intensification | Reduced waste, energy, and time | One-pot syntheses, Microwave-assisted synthesis |
High-Throughput Screening and Library Synthesis for Accelerated Drug Discovery Initiatives
The azetidine scaffold is increasingly recognized as a "privileged" structure in medicinal chemistry. Its rigid, three-dimensional nature can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability and binding affinity. lifechemicals.comenamine.net As a result, the synthesis of diverse libraries of azetidine-containing compounds for high-throughput screening (HTS) is a major focus in drug discovery.
The development of modular and efficient synthetic routes to access a wide range of substituted azetidines is crucial for populating these screening libraries. nih.gov The goal is to create collections of compounds with diverse substitution patterns to explore a broad chemical space and increase the chances of identifying hits against various biological targets. nih.gov
The incorporation of azetidine motifs can significantly impact the properties of a molecule, making them attractive for CNS-focused libraries where penetration of the blood-brain barrier is a key consideration. nih.gov The small, polar nature of the azetidine ring can be advantageous in this context. nih.gov
Furthermore, azetidine derivatives are being explored as novel building blocks for the synthesis of more complex molecules, including PROTACs (proteolysis-targeting chimeras) and other chemical probes. nih.gov The development of azetidine sulfonyl fluorides as versatile reagents for coupling with a broad range of nucleophiles is an example of the innovative chemistry being developed to facilitate the incorporation of the azetidine scaffold into drug discovery programs. nih.gov
| Area of Application | Key Advantages of Azetidine Scaffold | Research Focus |
| Screening Libraries | Conformational rigidity, improved physicochemical properties | Development of diverse and modular synthetic routes for library synthesis |
| CNS Drug Discovery | Small size, polarity, potential for BBB penetration | Synthesis of CNS-focused libraries and property evaluation |
| Novel Drug Modalities | Unique three-dimensional vectors | Use as linkers and scaffolds for PROTACs and chemical probes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
